MK-571
Description
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Properties
Molecular Formula |
C26H26ClN2O3S2- |
|---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/p-1/b10-6+ |
InChI Key |
AXUZQJFHDNNPFG-UXBLZVDNSA-M |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MK-571 as a CysLT1 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of MK-571, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). By competitively inhibiting the binding of cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), to the CysLT1 receptor, this compound effectively mitigates the downstream signaling cascades responsible for key pathophysiological features of asthma and other inflammatory conditions. This document details the binding affinity, functional antagonism, and the molecular pathways modulated by this compound, supported by quantitative data and experimental methodologies.
Introduction to CysLT1 Receptor and its Ligands
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1] They play a crucial role in the inflammatory response, particularly in allergic diseases like asthma.[2] These leukotrienes exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2]
The CysLT1 receptor is the principal high-affinity receptor for LTD4, with a lower affinity for LTC4 and LTE4.[3] It is predominantly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in increased intracellular calcium concentrations and subsequent physiological responses.[4][5] These responses include bronchoconstriction, increased vascular permeability, and mucus secretion, all hallmark features of asthma.[2]
This compound: A Selective CysLT1 Antagonist
This compound, also known as L-660,711, is a potent, selective, and orally active competitive antagonist of the CysLT1 receptor.[6][7] Its chemical structure, 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid, allows it to bind with high affinity to the CysLT1 receptor, thereby preventing the binding of endogenous CysLTs. This blockade of the CysLT1 receptor forms the basis of its therapeutic effects in inflammatory airway diseases.[8] Notably, this compound has also been identified as an inhibitor of the multidrug resistance protein-1 (MRP1), an ATP-binding cassette (ABC) transporter.[1]
Quantitative Analysis of this compound Binding and Functional Antagonism
The efficacy of this compound as a CysLT1 antagonist is quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.
Table 1: Binding Affinity of this compound for the CysLT1 Receptor
| Species | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Human | Lung Membranes | [3H]LTD4 | 2.1 | - | [6][7] |
| Human | Recombinant (CHO-K1 cells) | [3H]LTD4 | - | 59 | [9] |
| Guinea Pig | Lung Membranes | [3H]LTD4 | 0.22 ± 0.15 | - | [6][7] |
Table 2: Functional Antagonism of LTD4-Induced Responses by this compound
| Species | Tissue/Assay | Response Measured | pA2 | Dose Ratio | Reference |
| Guinea Pig | Trachea | Contraction | 9.4 | - | [10] |
| Guinea Pig | Ileum | Contraction | 10.5 | - | [10] |
| Human | Trachea | Contraction | 8.5 | - | [10] |
| Guinea Pig | Trachea (LTC4-induced) | Contraction | - | 28 (in absence of serine borate) | [10] |
Table 3: In Vivo Efficacy of this compound
| Species | Model | Effect | Dosage | Reference |
| Asthmatic Humans | LTD4 Challenge | >84-fold rightward shift in dose-response curve | 277 mg (i.v.) | [11] |
| Healthy Humans | LTD4 Challenge | Complete inhibition of bronchoconstriction | 28, 86, or 1500 mg (i.v.) | [11] |
| Asthmatic Patients | Antigen Challenge | 88% inhibition of immediate response, 63% inhibition of late response | 450 mg (infusion) | [12] |
| Conscious Squirrel Monkeys | LTD4-induced bronchoconstriction | Blockade of response | 0-1 mg/kg (p.o.) | [7] |
| Conscious Sensitized Rats | Antigen-induced dyspnea | Dose-dependent inhibition | 0-0.5 mg/kg (p.o.) | [7] |
Signaling Pathways and Experimental Workflows
CysLT1 Receptor Signaling Pathway and this compound's Point of Intervention
The activation of the CysLT1 receptor by its endogenous ligand, LTD4, triggers a well-defined signaling cascade. This compound acts by competitively blocking this initial binding step.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CysLT antagonists and how do they work? [synapse.patsnap.com]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 6. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-571: A Comprehensive Technical Guide to Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571, also known as L-660,711, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Initially developed for the treatment of asthma and other inflammatory conditions, its mechanism of action and selectivity profile have been extensively studied. This document provides an in-depth technical overview of this compound's target binding affinity, selectivity, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)
The primary pharmacological target of this compound is the CysLT1 receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, and their effects are mediated through CysLT receptors.[1] By competitively blocking the binding of the endogenous ligand leukotriene D4 (LTD4) to the CysLT1 receptor, this compound effectively antagonizes the downstream signaling pathways that lead to bronchoconstriction, vascular permeability, and cellular infiltration associated with inflammatory responses.[2][3]
Quantitative Binding Affinity Data
The binding affinity of this compound for its primary and off-target proteins has been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for CysLT1 Receptor
| Species | Preparation | Radioligand | Affinity Metric (Kᵢ) |
| Human | Lung Membranes | [³H]LTD₄ | 2.1 nM[2][4] |
| Guinea Pig | Lung Membranes | [³H]LTD₄ | 0.22 nM[2][4] |
Table 2: Selectivity Profile of this compound
| Target | Species/System | Affinity Metric (IC₅₀/Kᵢ) | Notes |
| Primary Target | |||
| CysLT1 Receptor | Human | Kᵢ: 2.1 nM[2] | Potent antagonist activity. |
| CysLT1 Receptor | Guinea Pig | Kᵢ: 0.22 nM[2] | High affinity in this species. |
| Off-Targets | |||
| MRP1 (ABCC1) | Human | IC₅₀: ~10-90 µM | Inhibition of multidrug resistance-associated protein 1.[5] |
| MRP4 (ABCC4) | Human | IC₅₀: ~10 µM | Inhibition of multidrug resistance-associated protein 4.[6] |
| CysLT2 Receptor | Human/Murine | Ineffective at blocking LTC₄ or LTD₄ activation | Demonstrates high selectivity for CysLT1 over CysLT2.[7] |
| LTC₄ Binding Site | Human/Guinea Pig | Ineffective at blocking binding | Selective for the LTD₄ binding site on the CysLT1 receptor.[7] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR). In inflammatory conditions, arachidonic acid is converted to leukotrienes. Cysteinyl leukotrienes, particularly LTD4, bind to the CysLT1 receptor, activating downstream signaling cascades that result in physiological responses such as smooth muscle contraction and increased vascular permeability. This compound blocks this initial binding step, thereby inhibiting the inflammatory cascade.
Caption: Cysteinyl Leukotriene Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor Affinity
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.
1. Materials:
- Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., human or guinea pig lung tissue, or recombinant cell lines like CHO-K1 expressing the human CysLT1 receptor).[8]
- Radioligand: [³H]LTD₄ (Tritiated leukotriene D₄).[8]
- Non-specific Binding Control: A high concentration of unlabeled LTD₄ (e.g., 1 µM).[9]
- Test Compound: this compound at various concentrations.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂, 10 mM CaCl₂).
- Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum manifold.
- Scintillation Counter and Cocktail.
2. Procedure:
- Incubation: In a 96-well plate, combine the receptor membrane preparation, [³H]LTD₄ (at a concentration near its K_d, e.g., 0.3 nM), and varying concentrations of this compound.[8][9] For determining total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled LTD₄.
- Incubation Conditions: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8][9]
- Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
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Caption: Generalized workflow for a radioligand binding assay.
MRP1/MRP4 Inhibition Assay (Cell-Based)
This protocol describes a common method to assess the inhibitory activity of this compound on MRP1 and MRP4, often by measuring the reversal of drug resistance or the accumulation of a fluorescent substrate.
1. Materials:
- Cell Lines: A pair of cell lines, one parental (low MRP expression) and one with overexpression of MRP1 or MRP4 (e.g., HEK293 or cancer cell lines selected for drug resistance).
- MRP Substrate: A cytotoxic drug that is a substrate for MRP1/4 (e.g., vincristine, etoposide) or a fluorescent substrate (e.g., Fluo-3).[4]
- Test Compound: this compound at various concentrations.
- Cell Culture Medium and Reagents.
- Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo) or a Plate Reader capable of fluorescence detection.
2. Procedure (Drug Resistance Reversal):
- Cell Seeding: Seed both the parental and MRP-overexpressing cells into 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of the cytotoxic MRP substrate in the presence or absence of different concentrations of this compound.
- Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 48-72 hours).
- Viability Assessment: Measure cell viability using a standard assay (e.g., MTT).
3. Procedure (Substrate Accumulation):
- Cell Seeding: Seed MRP-overexpressing cells in a suitable format (e.g., 96-well black-walled plates for fluorescence).
- Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 30-60 minutes).
- Substrate Loading: Add the fluorescent MRP substrate (e.g., Fluo-3 AM) and incubate to allow for cellular uptake and efflux.
- Measurement: Measure the intracellular fluorescence using a plate reader. Increased fluorescence in the presence of this compound indicates inhibition of MRP-mediated efflux.
4. Data Analysis:
- For drug resistance reversal, plot cell viability against the cytotoxic drug concentration and determine the IC₅₀ in the presence and absence of this compound. A decrease in the IC₅₀ in the presence of this compound indicates inhibition of MRP-mediated resistance.
- For substrate accumulation, plot the fluorescence intensity against the this compound concentration to determine the EC₅₀ for efflux inhibition.
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Caption: Workflow for a cell-based MRP inhibition assay.
Conclusion
This compound is a well-characterized CysLT1 receptor antagonist with high affinity and selectivity. Its off-target activity as an inhibitor of MRP1 and MRP4 is also well-documented and should be considered in the design and interpretation of experiments. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound, facilitating a deeper understanding of its pharmacological profile and enabling its effective use as a research tool.
References
- 1. This compound (L-660711) | ABCC1/MRP4抑制剂 | MCE [medchemexpress.cn]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound (sodium salt) - Applications - CAT N°: 70720 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Portico [access.portico.org]
- 6. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor this compound on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide on the Role of MK-571 in Leukotriene Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of MK-571, a pivotal research tool for investigating leukotriene signaling and multidrug resistance. It includes quantitative data, experimental methodologies, and diagrams to facilitate a comprehensive understanding of its mechanisms and applications.
Executive Summary
This compound, also known as L-660,711, is a potent, selective, and orally active quinoline-containing compound widely recognized for its dual functionality in cellular research. Primarily, it acts as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), making it an invaluable tool for dissecting the inflammatory pathways mediated by cysteinyl leukotrienes (CysLTs).[1][2] Concurrently, this compound is a well-characterized inhibitor of several ATP-binding cassette (ABC) transporters, most notably the Multidrug Resistance Protein 1 (MRP1/ABCC1) and MRP4 (ABCC4).[3][4] This dual activity allows researchers to investigate two critical and often interconnected cellular processes: inflammation and molecular efflux. This guide details the mechanisms of action of this compound, presents its pharmacological data, outlines key experimental protocols, and illustrates its role in relevant biological pathways.
The Leukotriene Signaling Pathway
Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) pathway.[5] The pathway bifurcates to produce two main classes of leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] CysLTs exert their biological effects by binding to G-protein coupled receptors, primarily CysLT1 and CysLT2.[5][7]
Activation of the CysLT1 receptor, the primary receptor for LTD4, triggers a cascade of downstream events, including increased intracellular calcium, leading to physiological responses such as:
-
Smooth muscle contraction (bronchoconstriction).[6]
-
Increased vascular permeability and edema.[6]
-
Chemotaxis and activation of immune cells, particularly eosinophils.[6]
-
Mucus hypersecretion.[6]
Given these roles, the CysLT1 receptor is a major therapeutic target for inflammatory conditions like asthma and allergic rhinitis.[8]
This compound: Mechanism of Action
Antagonism of the CysLT1 Receptor
This compound functions as a potent and selective competitive antagonist at the CysLT1 receptor.[1] It competes with the endogenous ligand LTD4 for binding, thereby preventing receptor activation and blocking the subsequent pro-inflammatory signaling cascade.[1][3] Some studies also classify this compound as an inverse agonist, meaning it can reduce the basal activity of the receptor in systems where it is constitutively active.[9][10] Its high affinity and selectivity make it a superior tool for isolating the effects of CysLT1 receptor signaling in experimental systems.
Inhibition of Multidrug Resistance Proteins (MRPs)
Beyond its role in leukotriene signaling, this compound is a widely used inhibitor of MRP/ABCC transporters.[4][11] These ATP-dependent efflux pumps are critical for cellular detoxification by exporting a wide range of substrates, including glutathione conjugates (like LTC4), cyclic nucleotides, and various xenobiotics and chemotherapeutic agents.[12][13][14] this compound non-selectively inhibits several MRP isoforms, primarily MRP1 and MRP4.[3] This inhibition leads to the intracellular accumulation of MRP substrates, an effect that is leveraged experimentally to study transporter function and to reverse multidrug resistance in cancer cell lines.[15]
Quantitative Pharmacological Data
The efficacy and selectivity of this compound have been quantified across numerous studies. The data below are summarized for easy comparison.
Table 1: CysLT1 Receptor Binding Affinity and Functional Antagonism
| Parameter | Species/Tissue | Value | Reference(s) |
|---|---|---|---|
| Ki ([3H]LTD4 binding) | Guinea Pig Lung | 0.22 ± 0.15 nM | [1][3][16] |
| Human Lung | 2.1 ± 1.8 nM | [1][3][16] | |
| pA2 (vs. LTD4) | Guinea Pig Trachea | 9.4 | [1][9] |
| Guinea Pig Ileum | 10.5 | [1][9] | |
| Human Trachea | 8.5 | [1] | |
| pA2 (vs. LTE4) | Guinea Pig Trachea | 9.1 | [1] |
| Guinea Pig Ileum | 10.4 | [1] | |
| EC50 (Inverse Agonism) | - | 1.3 nM | [9] |
| IC50 ([3H]LTC4 binding) | Guinea Pig Lung | 23 ± 11 µM | [16] |
| | Human Lung | 32 µM |[16] |
Table 2: MRP Inhibition and Cellular Effects
| Parameter | Cell Line / System | Value / Concentration | Reference(s) |
|---|---|---|---|
| IC50 (cAMP efflux) | T84 cells | 9.1 ± 2 µM | [17] |
| IC50 (Cytotoxicity) | HepG2.4D14 cells | 44.57 µM | [18] |
| CC50 (Cytotoxicity) | Huh7.5 cells | >100 µM | [8] |
| Effective Conc. (Vincristine resistance reversal) | HL60/AR cells | 30 µM | [15] |
| GLC4/ADR cells | 50 µM | [15] | |
| Effective Conc. (MRP4 inhibition in intact cells) | HEK293/MRP4 cells | 50 µM | [19] |
| EC50 (Anti-HCV effect) | Huh7.5-SGR cells | 9.0 ± 0.3 µM |[8] |
Experimental Protocols and Methodologies
This compound is utilized in a wide array of experimental setups. Below are detailed protocols for key assays.
In Vitro Assays
References
- 1. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LTR Inhibition | LTR inhibitors Review [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 10. Inverse agonist activity of selected ligands of the cysteinyl-leukotriene receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRP1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Small-molecule inhibitors of multidrug resistance-associated protein 1 and related processes: A historic approach and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 17. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
MK-571: An In-depth Technical Analysis of its Role as an Inverse Agonist at the Cysteinyl Leukotriene Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-571, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) ligand, has been a subject of extensive research, initially classified broadly as an antagonist. This technical guide delves into the nuanced pharmacological characterization of this compound, presenting compelling evidence for its classification as an inverse agonist . This distinction is critical for understanding its mechanism of action and for the strategic development of novel therapeutics targeting the CysLT1 receptor. Through a comprehensive review of binding and functional assay data, this document elucidates the pharmacological profile of this compound, provides detailed experimental protocols for its characterization, and visually represents the underlying signaling pathways and experimental logic.
Introduction
The cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators implicated in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects through binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor. The CysLT1R is coupled to Gq/11 proteins, and its activation leads to the mobilization of intracellular calcium and subsequent cellular responses such as smooth muscle contraction and cellular proliferation.
Pharmacological intervention at the CysLT1R has been a successful therapeutic strategy. While many compounds are classified as "antagonists," a more precise understanding of their interaction with the receptor's basal, or constitutive, activity is crucial. A neutral antagonist blocks the action of an agonist without affecting the receptor's basal signaling. In contrast, an inverse agonist not only blocks the agonist response but also reduces the constitutive activity of the receptor, stabilizing it in an inactive conformation. This guide will demonstrate that this compound falls into the latter category.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized across various in vitro systems. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of its binding affinity, antagonist potency, and inverse agonist efficacy.
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Guinea Pig Lung Membranes | 0.22 nM | [1] |
| Human Lung Membranes | 2.1 nM | [1] | |
| pA₂ (Antagonist Potency) | Guinea Pig Trachea (vs. LTD₄) | 9.4 | [1] |
| Guinea Pig Ileum (vs. LTD₄) | 10.5 | [1] | |
| IC₅₀ (Antagonist Potency) | LTD₄-induced Ca²⁺ mobilization in CysLT1R-expressing cells | ~20.6 nM (for Zafirlukast, similar class) | [2] |
| EC₅₀ (Inverse Agonism) | WT CysLT1R + Gαq in COS-7 cells | 22 nM | [3] |
| N106A mutant CysLT1R in COS-7 cells | 0.3 nM | [4] | |
| % Reduction of Basal Activity | N106A mutant CysLT1R in COS-7 cells | 54 ± 4% | [3] |
| WT CysLT1R + Gαq in COS-7 cells | ~20-25% | [3] |
Evidence for Inverse Agonism
The definitive classification of this compound as an inverse agonist stems from functional assays that measure the basal or constitutive activity of the CysLT1 receptor. A seminal study by Dupre et al. (2004) provided direct evidence of this phenomenon.[3]
To amplify the basal signal of the wild-type (WT) CysLT1R, it was co-expressed with the Gαq protein subunit in COS-7 cells. In this system, this compound demonstrated a reduction in the basal levels of inositol phosphate (IP) production, a downstream second messenger of Gq activation.[3]
Furthermore, a constitutively active mutant (CAM) of the CysLT1R, the N106A mutant, which exhibits a high level of agonist-independent activity, was utilized.[3] When applied to cells expressing this mutant receptor, this compound caused a significant and dose-dependent decrease in the elevated basal IP production.[3][4] This reduction of constitutive activity is the defining characteristic of an inverse agonist. In these experiments, another compound, REV5901, acted as a neutral antagonist, as it was able to block the effect of an agonist but did not reduce the basal activity of the N106A mutant receptor.[3]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic discussed, the following diagrams are provided in the DOT language for Graphviz.
CysLT1 Receptor Signaling Pathway
Caption: CysLT1R Gq-mediated signaling pathway.
Experimental Workflow to Differentiate Neutral Antagonist vs. Inverse Agonist
Caption: Workflow for ligand characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation:
-
Cells (e.g., HEK293 or COS-7) transiently or stably expressing the human CysLT1R, or tissue homogenates (e.g., guinea pig lung) are used.[1][5]
-
Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [³H]LTD₄, typically at or below its Kd) with varying concentrations of the unlabeled competitor (this compound).
-
Add a defined amount of membrane protein (e.g., 20-50 µg).
-
The total assay volume is brought to 250 µL with assay buffer.
-
Incubate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters (representing bound radioligand) is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP-One) Accumulation Assay
Objective: To measure the effect of this compound on the basal and agonist-stimulated activity of the CysLT1 receptor by quantifying the accumulation of inositol monophosphate (IP1).
Methodology:
-
Cell Culture and Transfection:
-
COS-7 or HEK293 cells are cultured in DMEM supplemented with 10% FBS.[3][6]
-
For studying inverse agonism on the wild-type receptor, cells are co-transfected with plasmids encoding the human CysLT1R and the Gαq protein subunit using a suitable transfection reagent (e.g., FuGENE 6).[3]
-
For studying the constitutively active receptor, cells are transfected with a plasmid encoding the N106A mutant of CysLT1R.[3]
-
Experiments are typically performed 48 hours post-transfection.
-
-
IP1 Accumulation Assay:
-
Cells are washed and incubated in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
To measure inverse agonism, cells are treated with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C.
-
To measure antagonist activity, cells are pre-incubated with this compound before stimulating with an agonist like LTD₄.
-
The reaction is stopped by adding the lysis buffer provided in the IP-One HTRF kit (Cisbio).
-
-
Detection:
-
The cell lysate is transferred to a 384-well plate.
-
IP1-d2 conjugate and anti-IP1-cryptate antibody are added to the wells.
-
The assay is based on a competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF). The signal is inversely proportional to the amount of IP1 produced.
-
The plate is incubated for 1 hour at room temperature before reading on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of IP1.
-
The amount of IP1 in each sample is determined from the standard curve.
-
For inverse agonism, the EC₅₀ value (concentration of this compound that produces 50% of the maximal reduction in basal IP1 accumulation) is calculated.
-
For antagonism, the IC₅₀ value is determined.
-
Calcium Mobilization Assay
Objective: To assess the ability of this compound to block LTD₄-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
HEK293 cells stably or transiently expressing the CysLT1R are plated in black-walled, clear-bottom 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
After loading, cells are washed to remove excess dye.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
To measure antagonist activity, various concentrations of this compound are added to the wells and incubated for a short period (e.g., 10-30 minutes).
-
An EC₈₀ concentration of the agonist LTD₄ is then added, and the change in fluorescence is monitored over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition reflects the rise in intracellular calcium concentration.
-
The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal.
-
The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The classification of this compound as an inverse agonist rather than a neutral antagonist provides a more accurate and functionally relevant understanding of its pharmacological profile at the CysLT1 receptor. This is substantiated by its ability to reduce the constitutive, agonist-independent activity of the receptor, a property that has been demonstrated in cellular systems with either enhanced basal signaling through Gαq co-expression or with a constitutively active mutant of the CysLT1R. For researchers in drug discovery and development, this distinction is paramount. The inverse agonist activity of this compound may contribute to its therapeutic efficacy, and this property should be a key consideration in the design and screening of new generations of CysLT1R-targeting compounds. The detailed protocols and data presented in this guide serve as a valuable resource for the continued investigation of CysLT1R pharmacology and the development of improved treatments for asthma and other inflammatory disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
The Modulatory Effects of MK-571 on Multidrug Resistance Protein 1 (MRP1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug Resistance Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in cellular detoxification and, consequently, in the development of multidrug resistance (MDR) in cancer. By actively effluxing a wide range of chemotherapeutic agents, MRP1 can significantly reduce the efficacy of cancer treatments. This technical guide provides an in-depth overview of MK-571, a potent and selective inhibitor of MRP1. We will delve into its mechanism of action, summarize key quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its interaction with MRP1. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.
Introduction to Multidrug Resistance Protein 1 (MRP1)
MRP1, encoded by the ABCC1 gene, is a 190 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is ubiquitously expressed in various tissues and plays a crucial role in protecting cells from xenobiotics and endogenous toxic metabolites. MRP1 transports a broad spectrum of substrates, many of which are conjugated to glutathione (GSH), glucuronate, or sulfate.[2] This includes chemotherapeutic drugs such as vinca alkaloids, anthracyclines, and epipodophyllotoxins.[3] Overexpression of MRP1 in cancer cells is a significant mechanism of multidrug resistance, leading to poor clinical outcomes.[1][4]
This compound: An MRP1 Inhibitor
This compound, also known as L-660,711, is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[5] Beyond its well-characterized role in modulating inflammatory responses, this compound has been identified as a significant inhibitor of MRP1.[5][6] It acts as a competitive inhibitor, likely by binding to the same or an overlapping site as MRP1 substrates, thereby blocking their efflux from the cell.[6][7] This inhibitory action can restore the sensitivity of resistant cancer cells to chemotherapeutic agents, making this compound a valuable tool for studying MRP1 function and a potential lead compound for the development of MDR-reversing agents.[8] It is important to note that while this compound is a potent MRP1 inhibitor, it can also inhibit other MRP isoforms, such as MRP4.[9]
Quantitative Data on this compound Inhibition of MRP1
The inhibitory effect of this compound on MRP1 has been quantified in various experimental systems. The following tables summarize key data on its potency in reversing drug resistance and inhibiting substrate transport.
Table 1: Reversal of Drug Resistance by this compound in MRP1-Overexpressing Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| HL60/AR | Vincristine | 30 µM | Complete | [8] |
| GLC4/ADR | Vincristine | 50 µM | Complete | [8] |
| MCF7 (MRP1-transduced) | Mitoxantrone | 50 µM | Partial | [10] |
| Primary & Recurrent GBM | Vincristine, Etoposide | 25 µM | Significant enhancement of cell death | [3] |
Table 2: Inhibition of MRP1-Mediated Substrate Transport by this compound
| Substrate | Experimental System | IC50 / Ki | Reference |
| Daunorubicin (in the presence of 10 mM GSH) | Membrane vesicles from GLC4/Adr cells | 0.4 µM (IC50) | |
| Unconjugated Bilirubin | MRP1-transfected MDCKII cell vesicles | ~50% inhibition at 3 µM | |
| Leukotriene C4 (LTC4) | - | - | [7] |
| Thiodione (menadione-glutathione conjugate) | Live HeLa cells | Significant reduction in efflux at 50 µM | [7] |
| Etoposide | HEK293 cells transfected with human ABCC1 | Rvb = 38.54 +/- 5.62 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on MRP1.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles prepared from MRP1-overexpressing cells. Inhibition of this transport by this compound is a direct measure of its effect on the transporter.
Materials:
-
MRP1-enriched inside-out membrane vesicles
-
Control membrane vesicles (from parental cells)
-
Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2)
-
Radiolabeled substrate (e.g., [3H]-LTC4, [3H]-daunorubicin)
-
ATP solution (e.g., 4 mM in transport buffer)
-
AMP solution (control, e.g., 4 mM in transport buffer)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Ice-cold wash buffer (e.g., transport buffer without ATP)
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum manifold
Procedure:
-
Thaw MRP1 and control membrane vesicles on ice.
-
Prepare a reaction mixture containing membrane vesicles (typically 5-10 µg protein), radiolabeled substrate, and either this compound at various concentrations or vehicle control in transport buffer.
-
Pre-incubate the reaction mixture on ice for 10 minutes.
-
Initiate the transport reaction by adding ATP solution. For negative controls, add AMP solution instead of ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of transport).
-
Stop the reaction by adding a large volume of ice-cold wash buffer.
-
Rapidly filter the reaction mixture through the 96-well filter plate using a vacuum manifold to trap the vesicles.
-
Wash the filters with ice-cold wash buffer to remove untransported substrate.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of transported substrate by scintillation counting.
-
Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP.
-
Determine the inhibitory effect of this compound by comparing the ATP-dependent transport in the presence and absence of the inhibitor.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of MRP1, which is often stimulated by its substrates. Inhibitors like this compound can modulate this activity.
Materials:
-
MRP1-enriched membrane vesicles
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
ATP solution (e.g., 5 mM in assay buffer)
-
This compound stock solution
-
MRP1 substrate (e.g., LTC4, if measuring stimulated activity)
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
96-well microplate
-
Plate reader
Procedure:
-
Add MRP1 membrane vesicles (typically 5-10 µg protein) to the wells of a 96-well plate.
-
Add this compound at various concentrations or vehicle control to the wells.
-
If measuring substrate-stimulated ATPase activity, add the MRP1 substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP solution.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which Pi production is linear.
-
Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric reagent (e.g., malachite green).
-
Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.
-
Calculate the specific ATPase activity (nmol Pi/min/mg protein) and determine the effect of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of this compound to reverse MRP1-mediated drug resistance in whole cells by measuring cell viability in the presence of a chemotherapeutic agent.
Materials:
-
MRP1-overexpressing cell line and its parental (sensitive) counterpart
-
Complete cell culture medium
-
Chemotherapeutic agent (an MRP1 substrate, e.g., vincristine, etoposide)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the MRP1-overexpressing and parental cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 25-50 µM).
-
Incubate the cells for a period appropriate for the chemotherapeutic agent to induce cytotoxicity (e.g., 48-72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of this compound to quantify the reversal of resistance.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. bioivt.com [bioivt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. bdj.co.jp [bdj.co.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by MK-571 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-571 is a potent and specific pharmacological agent initially developed as a selective antagonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1). However, its utility in research extends significantly beyond this primary mechanism, as it is also a well-characterized inhibitor of the Multidrug Resistance Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter. This dual functionality allows this compound to modulate a variety of cellular pathways, making it a valuable tool for investigating physiological and pathological processes. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, with a focus on its impact on MRP1-mediated transport and CysLT1 receptor signaling. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the modulated pathways to facilitate further research and drug development efforts.
Introduction
This compound, chemically known as (E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-[[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid, is a versatile molecule in cellular biology. Its two primary targets, the CysLT1 receptor and the MRP1 transporter, are implicated in a wide range of cellular functions and disease states.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1): A G-protein coupled receptor (GPCR) involved in inflammatory responses, particularly in the context of asthma and allergic rhinitis. Its activation by cysteinyl leukotrienes (LTC4, LTD4, and LTE4) triggers downstream signaling cascades that mediate processes such as smooth muscle contraction, cellular proliferation, and chemotaxis[1][2].
-
Multidrug Resistance Protein 1 (MRP1/ABCC1): A member of the ABC transporter superfamily that actively effluxes a broad range of substrates, including chemotherapeutic agents, conjugated organic anions, and inflammatory mediators, from the cell. Overexpression of MRP1 is a significant mechanism of multidrug resistance in cancer[3].
This guide will delve into the specific cellular pathways modulated by this compound through its interaction with these two key proteins.
Core Mechanisms of this compound Action
Inhibition of Multidrug Resistance Protein 1 (MRP1)
This compound competitively inhibits the transport function of MRP1, leading to the intracellular accumulation of MRP1 substrates. This has profound implications for cancer chemotherapy, as many anticancer drugs are effluxed by MRP1. By blocking this efflux, this compound can re-sensitize resistant cancer cells to treatment.
Logical Relationship: MRP1 Inhibition by this compound
Caption: Inhibition of MRP1-mediated drug efflux by this compound.
Antagonism of Cysteinyl Leukotriene Receptor 1 (CysLT1)
As a competitive antagonist, this compound binds to the CysLT1 receptor, preventing the binding of its natural ligands, the cysteinyl leukotrienes. This blockade inhibits the downstream signaling cascades normally initiated by CysLT1 activation, which are known to involve key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Signaling Pathway: CysLT1 Receptor Antagonism by this compound
Caption: this compound antagonizes CysLT1 receptor signaling.
Cellular Pathways Modulated by this compound
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of the CysLT1 receptor has been shown to lead to the phosphorylation and activation of ERK1/2. By antagonizing the CysLT1 receptor, this compound can inhibit this activation.
Signaling Pathway: this compound Modulation of the MAPK/ERK Pathway
Caption: this compound inhibits CysLT1R-mediated MAPK/ERK activation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism. While the direct link is less extensively characterized than for the MAPK pathway, evidence suggests that CysLT1 receptor signaling can also modulate PI3K/Akt activity. This compound, by blocking the CysLT1 receptor, can therefore influence this pathway, which is particularly relevant in cancer biology where the PI3K/Akt pathway is often dysregulated.
Signaling Pathway: Potential Modulation of PI3K/Akt by this compound
Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory and immune responses. Studies have shown that CysLT1 receptor activation can lead to the activation of NF-κB. Consequently, this compound can suppress NF-κB activation by blocking the CysLT1 receptor[4][5]. Interestingly, some reports suggest that this compound may also have CysLT1-independent effects on NF-κB[4].
Signaling Pathway: this compound and NF-κB Signaling
Caption: this compound inhibits NF-κB activation via CysLT1R antagonism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Efficacy of this compound in Different Cellular Assays
| Cell Line/System | Assay | Parameter | This compound Concentration | Result | Reference |
| HL60/AR | Vincristine Resistance | Reversal of Resistance | 30 µM | Complete reversal | [3] |
| GLC4/ADR | Vincristine Resistance | Reversal of Resistance | 50 µM | Complete reversal | [3] |
| Huh7.5 (HCV replicon) | Antiviral Activity | EC50 | 9.0 ± 0.3 µM | - | [1][6] |
| Huh7.5 (HCV replicon) | Antiviral Activity | Max. RNA reduction | 50 µM | ~11-fold reduction | [1][6] |
| Uveal Melanoma Cells | Apoptosis | Induction | 75 µM | Apoptotic cell death | [4] |
| Uveal Melanoma Cells | Necrosis | Induction | 100 µM | Necrotic cell death | [4] |
| Astrocytes | Glutathione Efflux | GSx content | 50 µM | Increased extracellular GSx | [7] |
| Erythrocytes | GSSG Efflux | GSSG in supernatant | 100 µM | Blunted DHA-induced efflux | [8] |
Table 2: Effects of this compound on Signaling Pathways
| Cell Line | Pathway Component | Effect | This compound Concentration | Method | Reference |
| Human Mast Cells | ERK1/2 Phosphorylation | Abolished LTC4-induced phosphorylation | Not specified | Western Blot | [9] |
| 293LT1 cells | NF-κB Activation | Suppressed | Not specified | Reporter Assay | [4][5] |
| COS-7 (N106A mutant) | Basal Inositol Phosphate | Reduced by 54 ± 4% | 1 µM | Radioligand Binding | [1] |
Detailed Experimental Protocols
MRP1-Mediated Transport Assay (Calcein-AM Efflux)
This assay measures the function of MRP1 by monitoring the efflux of the fluorescent substrate Calcein-AM.
Experimental Workflow: MRP1 Transport Assay
Caption: Workflow for a Calcein-AM based MRP1 transport assay.
Protocol:
-
Cell Seeding: Seed MRP1-overexpressing cells (e.g., HEK293-MRP1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer the next day.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The next day, aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., HBSS). Add the assay buffer containing various concentrations of this compound or a vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.
-
Data Analysis: An increase in fluorescence in the this compound-treated wells compared to the control wells indicates inhibition of MRP1-mediated efflux of Calcein-AM.
Western Blotting for Phosphorylated Signaling Proteins (e.g., p-ERK, p-Akt)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins following this compound treatment.
Experimental Workflow: Western Blotting for Phosphoproteins
Caption: General workflow for Western blotting of phosphoproteins.
Protocol:
-
Cell Treatment and Lysis: Culture cells to near confluency and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target protein).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and/or other test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Conclusion
This compound is a powerful research tool with a dual mechanism of action that allows for the investigation of a broad range of cellular processes. Its ability to inhibit MRP1 provides a valuable model for studying multidrug resistance in cancer and developing strategies to overcome it. Furthermore, its antagonism of the CysLT1 receptor offers insights into the role of leukotriene signaling in inflammation, cancer, and other diseases, particularly through its modulation of the MAPK/ERK, PI3K/Akt, and NF-κB pathways. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers utilizing this compound in their studies and to facilitate the development of novel therapeutic strategies targeting these critical cellular pathways.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Transporter MRP1 Fluorescence-based Antagonist Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. atsjournals.org [atsjournals.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
In Vivo Bioavailability and Pharmacokinetics of MK-571: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571, also known as Verlukast, is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions. By blocking the action of LTD4 at its receptor, this compound has been investigated for its therapeutic potential in treating these diseases. This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetic profile of this compound, summarizing key data and experimental methodologies.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been evaluated in several preclinical species and in humans. A summary of the available quantitative data is presented below. It is important to note that this compound is a chiral molecule, and its enantiomers, S-(+) and R-(-), can exhibit stereoselective pharmacokinetics.
| Species | Enantiomer | Route of Administration | Dose | Bioavailability (%) | Cmax | Tmax (h) | AUC | Half-life (t½) | Clearance | Reference |
| Rat | S-(+) | Oral | 10 mg/kg (racemate) | 75 | Not Reported | Not Reported | Not Reported | Not Reported | 3.7 times faster than R-(-) | |
| Rat | R-(-) | Oral | 10 mg/kg (racemate) | 71 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Human | Total this compound | Oral | 100, 300, 600 mg t.i.d. | Not Reported | Not Reported | 1-2 | AUC increased with dose and accumulation observed | Not Reported | S-(+) cleared more rapidly than R-(-) |
Note: Comprehensive quantitative data for Cmax, AUC, and half-life in dogs and monkeys, as well as more detailed data in humans, were not available in the public domain literature reviewed. The clearance of the S-(+)-enantiomer is reportedly faster than the R-(-)-enantiomer in humans, while the opposite is observed in dogs and monkeys.[1]
Experimental Protocols
The following sections detail the typical methodologies employed in the in vivo pharmacokinetic studies of this compound.
Oral Administration in Rats (General Protocol)
This protocol is a generalized representation based on standard pharmacokinetic study designs and information from studies involving this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum, with fasting overnight before dosing.
2. Dosing:
-
Drug Formulation: this compound is typically suspended in a vehicle suitable for oral administration, such as a 0.5% aqueous solution of methylcellulose or carboxymethylcellulose.
-
Dose Administration: The drug suspension is administered via oral gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg.
3. Blood Sampling:
-
Route: Blood samples are collected from the jugular vein or tail vein at predetermined time points.
-
Time Points: A typical sampling schedule would be pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
4. Bioanalytical Method (Based on Human Plasma Analysis):
-
Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method for the quantification of this compound and its enantiomers in plasma.
-
Sample Preparation:
-
Plasma samples are acidified.
-
This compound and an internal standard are extracted using solid-phase extraction (SPE).
-
The extracted compounds are derivatized to form fluorescent diastereomers, allowing for chiral separation.
-
-
Chromatographic Conditions:
-
Column: A chiral column is used for the separation of the diastereomeric derivatives.
-
Mobile Phase: A suitable mobile phase is used to achieve optimal separation.
-
Detection: Fluorescence detection is employed for sensitive quantification.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Leukotriene D4 Signaling Pathway
Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of this compound.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.
References
The Structural Symphony: An In-depth Guide to the Structure-Activity Relationship of Quinoline-Based Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of quinoline-based antagonists with leukotriene receptors. By dissecting the molecular architecture of these potent anti-inflammatory agents, we aim to furnish researchers and drug development professionals with the critical insights needed to design next-generation therapeutics for asthma and other inflammatory disorders.
Introduction: The Role of Leukotrienes and the Quinoline Scaffold
Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. By binding to cysteinyl leukotriene receptors (CysLT₁ and CysLT₂), they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. Consequently, antagonizing these receptors, primarily the CysLT₁ receptor, has emerged as a highly successful therapeutic strategy.
The quinoline ring system has been identified as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its journey into the realm of leukotriene antagonists began with the discovery of early quinoline-based leads, which were subsequently optimized through meticulous SAR studies. This optimization process, which involved incorporating structural elements from the natural ligand LTD₄, ultimately led to the development of highly potent and selective clinical candidates like Montelukast. This guide will delve into the specific structural modifications that enhance the antagonist activity of this important class of compounds.
Leukotriene Signaling Pathway
The synthesis and action of cysteinyl leukotrienes represent a critical inflammatory pathway. The process begins with the liberation of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase (5-LOX) to produce leukotriene A₄ (LTA₄). LTA₄ is subsequently converted to LTC₄, which is then transported out of the cell and metabolized to LTD₄ and LTE₄. These cysteinyl leukotrienes then bind to CysLT receptors on target cells, initiating the inflammatory response. Quinoline antagonists act by competitively blocking the CysLT₁ receptor, thereby preventing these downstream effects.
Core Structural-Activity Relationships
The development of potent quinoline-based CysLT₁ antagonists hinges on the strategic modification of several key structural regions. A general pharmacophore model for these antagonists includes an acidic or negative ionizable group, a hydrogen-bond acceptor, and multiple hydrophobic regions that interact with the receptor binding pocket.
The Quinoline Core and Linker
The quinoline moiety itself serves as a crucial hydrophobic anchor. Modifications to this core can significantly impact potency. For instance, the presence of a halogen, such as fluorine at the 7-position of the quinoline ring, has been shown to be beneficial for activity in some series. The linker connecting the quinoline core to the central aromatic ring is also critical. Both methoxy (-O-CH₂-) and ethenyl (-CH=CH-) linkers have been successfully employed, with the choice often depending on the overall molecular framework.
The Central Aromatic Ring and Acidic Moiety
A central phenyl ring typically bridges the quinoline core and the acidic side chain. The substitution pattern on this ring is a key determinant of activity. The side chain almost invariably terminates in an acidic group, such as a carboxylic acid or a tetrazole, which is essential for mimicking the carboxylate of the natural ligand LTD₄ and anchoring the antagonist to a positively charged residue in the receptor.
The Hydrophobic Side Chain
A hydrophobic side chain, often incorporating a sulfur atom and additional functional groups, is another common feature. In the case of Montelukast, this side chain includes a cyclopropane ring, which contributes to the overall conformational rigidity and hydrophobic interactions within the receptor.
Quantitative SAR Data
The following tables summarize the in vitro activity of various quinoline derivatives, illustrating the impact of specific structural modifications on their ability to antagonize the CysLT₁ receptor.
Table 1: SAR of Quininib Analogues against CysLT₁ Receptor
Data below is derived from a study on quininib, a quinoline-based CysLT₁ antagonist, and its analogues. Activity is presented as the half-maximal inhibitory concentration (IC₅₀) against LTD₄-induced activation of the CysLT₁ receptor.
| Compound ID | R Group Modification on Phenyl Ring | Linker | CysLT₁ IC₅₀ (µM) |
| Q8 | 2,5-dihydroxy | (E)-vinyl | 1.7 |
| Q18 | 2-hydroxy | (Z)-vinyl | 2.5 |
| Q22 | 2-hydroxy | Ethynyl | 2.6 |
| Q14 | 3-hydroxy | Ethyl | 5.0 |
| Q20 | 2-hydroxy | (E)-propenyl | 6.7 |
This data highlights that both the nature of the linker and the substitution on the phenyl ring significantly influence antagonist potency.
Table 2: SAR of Quinoline-Substituted Chalcones against CysLT₁ Receptor
The following data is from a study on carboxylated chalcones incorporating a quinoline moiety. Activity is presented as the dissociation constant (KD), determined by the displacement of [³H]LTD₄ from guinea pig lung membranes.
| Compound | Quinoline Linker | Acidic Moiety Position | CysLT₁ KD (nM) |
| 14 | 4-(2-quinolinylmethoxy) | 5'-(5-tetrazolyl) | < 100 |
| - | 3-(2-quinolinylmethoxy) | 5'-carboxy | > 1000 |
| - | 4-[2-(2-quinolinyl)ethenyl] | 4'-carboxy | ~ 200 |
| - | 3-[2-(2-quinolinyl)ethenyl] | 4'-carboxy | > 1000 |
These results underscore the importance of the substitution pattern on both the quinoline and the chalcone portions of the molecule, as well as the nature of the acidic group, for achieving high-affinity binding.
Key Experimental Protocols
The evaluation of quinoline leukotriene antagonists relies on a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
CysLT₁ Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the CysLT₁ receptor.
Objective: To determine the Ki or IC₅₀ value of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]LTD₄) from the CysLT₁ receptor.
Materials:
-
Cell membranes from CHO-K1 cells overexpressing human CysLT₁ receptor.
-
Radioligand: [³H]Leukotriene D₄ (~0.3 nM final concentration).
-
Assay Buffer: Modified Tris-HCl buffer, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled LTD₄ (e.g., 300 nM).
-
Test compounds (quinoline derivatives) at various concentrations.
-
96-well plates, glass fiber filters, and a scintillation counter.
Protocol:
-
Preparation: Thaw the CysLT₁ receptor membrane preparation on ice and resuspend in assay buffer to the desired concentration (e.g., 5 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, receptor membranes, and [³H]LTD₄.
-
Non-specific Binding: Assay buffer, receptor membranes, [³H]LTD₄, and excess unlabeled LTD₄.
-
Test Compound: Assay buffer, receptor membranes, [³H]LTD₄, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate for 30-60 minutes at 25°C (room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Functional Antagonism Assay (Calcium Mobilization)
This cell-based assay measures the ability of a compound to block the functional response (calcium influx) triggered by CysLT₁ receptor activation.
Objective: To determine the functional potency of a quinoline antagonist by measuring its ability to inhibit LTD₄-induced calcium mobilization in cells expressing the CysLT₁ receptor.
Materials:
-
CHO cells overexpressing the CysLT₁ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).
-
Agonist: Leukotriene D₄ (LTD₄).
-
Test compounds (quinoline derivatives).
-
A fluorescence plate reader capable of kinetic reading.
Protocol:
-
Cell Plating: Seed the CysLT₁-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-3 AM) for approximately 1 hour at 37°C.
-
Compound Addition: After washing away excess dye, add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Stimulation: Inject a solution of LTD₄ into the wells to stimulate the CysLT₁ receptor.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LTD₄-induced response against the log concentration of the test compound.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Experimental and Screening Workflow
The discovery and development of novel quinoline leukotriene antagonists follow a structured workflow, from initial hit identification to preclinical evaluation. This process is designed to efficiently identify compounds with the desired potency, selectivity, and drug-like properties.
Conclusion
The quinoline scaffold remains a cornerstone in the design of potent and selective leukotriene receptor antagonists. A deep understanding of the structure-activity relationships—specifically the interplay between the quinoline core, the linking moieties, and the acidic and hydrophobic side chains—is paramount for the rational design of new chemical entities. The methodologies and data presented in this guide provide a foundational framework for researchers aiming to innovate in this therapeutically vital area. Future efforts will likely focus on fine-tuning these structures to enhance pharmacokinetic properties, improve safety profiles, and potentially explore dual-antagonism of CysLT₁ and other inflammatory targets.
An In-depth Technical Guide on the Off-Target Effects of MK-571 on MRP4 and Other Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of MK-571, a compound widely used as an inhibitor of the Multidrug Resistance Protein 1 (MRP1). While effective in this role, this compound exhibits significant off-target activity, notably on Multidrug Resistance Protein 4 (MRP4) and other members of the ATP-binding cassette (ABC) transporter family. Understanding these off-target effects is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.
Overview of this compound and its Primary Target
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[1] It is also widely utilized in research as a chemical inhibitor of MRP1 (ABCC1), a transporter involved in the efflux of a variety of endogenous and xenobiotic compounds, contributing to multidrug resistance in cancer.[1][2]
Off-Target Effects on MRP4 and Other Transporters
Despite its common use as an MRP1 inhibitor, this compound is known to be non-specific and interacts with several other ABC transporters.[3] This lack of specificity can confound experimental results if not properly accounted for.
2.1. Inhibition of MRP Family Members
This compound demonstrates inhibitory activity against multiple members of the MRP/ABCC subfamily. Notably, it is a recognized inhibitor of MRP4 (ABCC4).[3][4][5] Studies have shown that this compound can also inhibit MRP2, MRP3, and MRP5.[5] This broad activity profile within the MRP family necessitates caution when using this compound to probe the function of a single MRP transporter.
2.2. Interaction with Other ABC Transporters
While this compound is a potent inhibitor of several MRPs, its effect on other major ABC transporters like P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) is less pronounced. Research indicates that this compound does not significantly affect P-gp-mediated transport.[2] Similarly, its inhibitory activity against BCRP is not considered significant. The development of dual P-gp/BCRP inhibitors is an active area of research to overcome multidrug resistance, but this compound is not a key player in this specific dual-inhibition strategy.[6][7][8][9][10]
2.3. Effects on Organic Anion Transporters (OATs and OATPs)
The interaction of this compound with organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) is an area of consideration.[11][12][13] For instance, in studies of Saquinavir transport in Hep G2 cells, this compound, as an inhibitor of the MRP family, was shown to enhance the uptake of the drug, suggesting an interplay with efflux transporters.[14] The broader implications of this compound on the diverse family of OATs and OATPs require further investigation to fully characterize its off-target profile.[15]
Quantitative Data on Transporter Inhibition
The inhibitory potency of this compound varies across different transporters. The following table summarizes available quantitative data (IC50 and Ki values) to facilitate comparison. It is important to note that these values can vary depending on the experimental system and conditions.
| Transporter | Inhibitory Potency (IC50 / Ki) | Cell Line / System | Substrate | Reference |
| MRP1 (ABCC1) | Ki = 0.6 µM | - | - | [4] |
| MRP1 (ABCC1) | IC50 = 70-90 µM (for cell viability) | HL60/AR, GLC4/ADR | - | [16] |
| MRP2 (ABCC2) | Ki = 13.1 to 26.4 µM | - | - | [4] |
| MRP4 (ABCC4) | IC50 = 10 µM | - | Methotrexate | [4] |
| MRP4 (ABCC4) | IC50 = 9.1 ± 2 µM | T84 cells | FSK-stimulated cAMP efflux | [17] |
| LTD4 Receptor | Ki = 0.22 nM | Guinea pig lung membranes | LTD4 | [1] |
| LTD4 Receptor | Ki = 2.1 nM | Human lung membranes | LTD4 | [1] |
Impact on Signaling Pathways
The inhibition of MRP4 by this compound has significant implications for cellular signaling, as MRP4 is a key transporter of signaling molecules.[18]
4.1. Cyclic Nucleotide Efflux
MRP4 is a primary transporter for cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[18] By inhibiting MRP4, this compound can lead to the intracellular accumulation of these second messengers. This can, in turn, affect a multitude of downstream signaling pathways that are regulated by cAMP and cGMP, such as those involved in platelet aggregation and inflammation.[19]
4.2. Eicosanoid Transport
MRP4 also transports eicosanoids, including prostaglandins and leukotrienes.[18] Inhibition of MRP4 by this compound can therefore disrupt the normal efflux of these lipid mediators, potentially altering inflammatory responses and other physiological processes. This is particularly relevant given that this compound's primary pharmacological action is as a leukotriene receptor antagonist.
4.3. Downregulation of Phosphodiesterases
Prolonged inhibition of MRP4-dependent transport by this compound has been shown to result in the downregulation of phosphodiesterase 4 (PDE4) expression.[17] This effect appears to be independent of increased intracellular cAMP levels, suggesting that the transport of other signaling molecules by MRP4 is crucial for maintaining normal PDE4 expression.[17]
Signaling pathways affected by this compound-mediated inhibition of MRP4.
Experimental Protocols
Accurate assessment of this compound's effects requires robust experimental designs. Below are generalized protocols for common assays used to study transporter inhibition.
5.1. Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine the cytotoxic effects of a drug and the ability of an inhibitor to reverse drug resistance.
-
Cell Seeding: Seed cells (e.g., a parental sensitive line and a resistant line overexpressing the transporter of interest) in 96-well plates and allow them to attach overnight.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Drug Treatment: Add the cytotoxic substrate of the transporter at a range of concentrations.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values.
5.2. Vesicular Transport Assay
This in vitro assay directly measures the ATP-dependent transport of a substrate into membrane vesicles enriched with the transporter of interest.
-
Vesicle Preparation: Prepare membrane vesicles from cells overexpressing the target transporter (e.g., Sf9 insect cells or HEK293 cells).
-
Reaction Mixture: Prepare a reaction buffer containing ATP and an ATP-regenerating system.
-
Inhibitor and Substrate Addition: Add this compound at various concentrations and a radiolabeled or fluorescent substrate of the transporter to the reaction mixture.
-
Initiate Transport: Add the membrane vesicles to the reaction mixture to start the transport reaction. Incubate at 37°C.
-
Stop Reaction: At various time points, stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the unincorporated substrate.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound substrate.
-
Quantification: Measure the amount of substrate transported into the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
Data Analysis: Determine the rate of transport and calculate the inhibitory effect of this compound.
5.3. Cellular Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent or radiolabeled substrate in the presence and absence of an inhibitor.
-
Cell Preparation: Plate cells in a suitable format (e.g., 24-well plates or suspension).
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound at various concentrations for a defined period (e.g., 30-60 minutes).
-
Substrate Addition: Add a fluorescent (e.g., calcein-AM for MRP1) or radiolabeled substrate to the cells.
-
Incubation: Incubate for a specific time to allow for substrate accumulation.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the intracellular fluorescence or radioactivity using a plate reader, fluorometer, or scintillation counter.
-
Data Analysis: Normalize the accumulation to the protein concentration and compare the accumulation in the presence and absence of the inhibitor.
Workflow for a cellular accumulation assay to assess transporter inhibition.
Conclusion and Recommendations
This compound is a valuable tool for studying MRP1-mediated transport, but its utility is limited by its off-target effects, particularly on other MRP family members like MRP4. Researchers using this compound should:
-
Acknowledge its non-specificity: Be aware of the potential for this compound to inhibit multiple transporters and interpret results accordingly.
-
Use appropriate controls: Employ cell lines with and without the target transporter to confirm specificity of the observed effects.
-
Consider alternative inhibitors: When possible, use more specific inhibitors for the transporter of interest. For MRP4, newer and more selective inhibitors are being developed.[19]
-
Employ multiple experimental approaches: Corroborate findings from inhibitor studies with other techniques, such as siRNA-mediated knockdown or genetic knockout models, to confirm the role of a specific transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor this compound on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity profiling of BCRP versus P-gp inhibition: from automated collection of polypharmacology data to multi-label learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Relevance of Hepatic and Renal P-gp/BCRP Inhibition of Drugs: An International Transporter Consortium Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organo anion transporter family - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human organic anion-transporting polypeptide OATP-A (SLC21A3) acts in concert with P-glycoprotein and multidrug resistance protein 2 in the vectorial transport of Saquinavir in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impaired Transport Activity of Human Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) by Wnt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
- 17. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets | Haematologica [haematologica.org]
Methodological & Application
MK-571: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and an inhibitor of the multidrug resistance-associated protein 1 (MRP1) and 4 (MRP4).[1][2] This dual activity makes it a valuable tool for in vitro studies across various fields, including inflammation, cancer biology, and virology. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound primarily exerts its effects through two distinct mechanisms:
-
CysLT1 Receptor Antagonism: Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators. They bind to CysLT receptors, triggering signaling cascades that lead to smooth muscle contraction, increased vascular permeability, and immune cell activation.[1][3] this compound competitively blocks the CysLT1 receptor, thereby inhibiting these pro-inflammatory responses.[1][2]
-
MRP Inhibition: Multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4, are ATP-binding cassette (ABC) transporters that actively efflux a wide range of substrates from cells, including chemotherapeutic drugs and signaling molecules like cyclic nucleotides (cAMP and cGMP).[1][4][5] By inhibiting MRP1 and MRP4, this compound can increase the intracellular concentration of these substrates, thereby sensitizing cancer cells to chemotherapy or modulating cellular signaling pathways.[4][6]
Data Presentation: In Vitro Working Concentrations of this compound
The optimal working concentration of this compound is cell-type and application-dependent. The following tables summarize reported effective concentrations in various in vitro models.
Table 1: CysLT1 Receptor Antagonism
| Cell Type | Application | Effective Concentration | Observed Effect | Citation |
| Human Lung Membranes | Radioligand Binding Assay | Ki = 2.1 nM | Inhibition of [3H]LTD4 binding | [1] |
| Guinea Pig Lung Membranes | Radioligand Binding Assay | Ki = 0.22 nM | Inhibition of [3H]LTD4 binding | [1] |
| Human Mast Cells | Cytokine Release Assay | Not Specified | Blockade of LTD4-induced cytokine production | [1] |
| Human Monocytes | Cytokine Release Assay | Not Specified | Enhanced IL-6 expression in stimulated cells | [7] |
Table 2: MRP Inhibition and Chemosensitization
| Cell Line | Application | This compound Concentration | Combination Agent | Observed Effect | Citation |
| HL60/AR (Leukemia) | Reversal of Drug Resistance | 30 µM | Vincristine | Complete reversal of vincristine resistance | [6] |
| GLC4/ADR (Small Cell Lung Cancer) | Reversal of Drug Resistance | 50 µM | Vincristine | Complete reversal of vincristine resistance | [6] |
| Glioblastoma Cell Lines (U251, MZ-256, MZ-327) | Chemosensitization | 25 µM | Vincristine, Etoposide | Enhanced cell death induced by vincristine and etoposide | [6] |
| Erythrocytes | GSSG Efflux Assay | 100 µM | Dehydroascorbic Acid (DHA) | Blunted DHA-induced GSSG efflux | [8] |
| Prostate Smooth Muscle Cells | Relaxation Assay | 20 µM | - | Reduced contractile responses | [5] |
Table 3: Other In Vitro Applications
| Cell Line | Application | Effective Concentration | Observed Effect | Citation |
| Huh7.5 (Hepatoma) | Antiviral Assay (HCV) | EC50 = 9.0 ± 0.3 µM | Dose-dependent decrease in HCV RNA levels | [9][10] |
| T84 (Colon Carcinoma) | cAMP Efflux Assay | IC50 = 9.1 ± 2 µM | Inhibition of forskolin-stimulated cAMP efflux | [11] |
| Uveal Melanoma Cell Lines | Cell Viability/Proliferation | 75 - 100 µM | Reduced cell viability and proliferation, induced apoptosis/necrosis | [12] |
| Astrocytes | Glutathione Efflux Assay | 50 µM | Inhibition of itaconate-induced glutathione efflux | [13] |
Note: The IC50 and EC50 values can vary significantly depending on the cell line and the assay conditions used.[14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: MRP1 Inhibition Assay using a Fluorescent Substrate
This protocol describes a method to assess the inhibitory effect of this compound on MRP1-mediated efflux using a fluorescent substrate like Calcein-AM.
Materials:
-
Cells expressing MRP1 (and a corresponding parental cell line as a control)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Fluorescence microplate reader or flow cytometer
-
96-well black, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed MRP1-expressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement:
-
Add fresh, pre-warmed medium to each well.
-
Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (Excitation: ~495 nm, Emission: ~515 nm) or a flow cytometer.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of MRP1-mediated efflux of calcein.
Visualizations
Signaling Pathways
References
- 1. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-6 production by activated human monocytic cells is enhanced by this compound, a specific inhibitor of the multi-drug resistance protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-571 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of MK-571 sodium salt in experimental settings. This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1) and MRP4 (ABCC4).[1][2]
Solubility Data
The solubility of this compound sodium salt can vary slightly depending on the supplier and the hydration state of the compound. It is crucial to consult the manufacturer's product datasheet for the most accurate information. Below is a summary of reported solubility data in common laboratory solvents.
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes | Source |
| DMSO | 25.78 mg/mL | ~48 mM | Sonication and heating are recommended for complete dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3] |
| 50 mg/mL | ~93.09 mM | Use fresh DMSO to avoid moisture absorption which can decrease solubility. | [1] | |
| 100 mg/mL | ~194.14 mM | Ensure the use of fresh, moisture-free DMSO. | [4] | |
| Water | < 1 mg/mL | - | Insoluble or slightly soluble. | [3] |
| 15 mg/mL | - | Results in a clear solution. | [5] | |
| 20 mg/mL | - | Soluble. | [6] | |
| Ethanol | Insoluble | - | [1][3] | |
| 10 mg/mL | - | Soluble in 100% ethanol. | [6] |
Note: The molecular weight of this compound sodium salt is approximately 537.07 g/mol .[1] Calculations for molarity should be adjusted based on the specific molecular weight provided on the product datasheet.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For most cell-based assays, a concentrated stock solution in DMSO is recommended.
Materials:
-
This compound sodium salt powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional, but recommended)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound sodium salt powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) or sonication for short intervals can aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization: If preparing the solution in water, sterilization can be achieved by filtering through a 0.22 µm filter membrane. For DMSO solutions, filtration is generally not recommended as DMSO has sterilizing properties.[3]
-
Aliquoting and Storage:
Preparation of Working Solutions for In Vitro Experiments
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or experimental buffer.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to a larger volume of the aqueous medium while vortexing or mixing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Formulation for In Vivo Experiments
The formulation for in vivo administration will depend on the route of administration (e.g., oral, intravenous).
Example Protocol for Oral Administration (Suspension):
For oral gavage, this compound sodium salt can be prepared as a suspension in a vehicle like 1% Methylcellulose (Methocel) or Carboxymethylcellulose sodium (CMC-Na).
Materials:
-
This compound sodium salt powder
-
1% (w/v) sterile solution of CMC-Na in water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Protocol:
-
Weighing: Weigh the required amount of this compound sodium salt.
-
Suspension Preparation:
-
Add a small volume of the 1% CMC-Na solution to the powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
-
Gradually add the remaining volume of the 1% CMC-Na solution while continuously mixing to achieve the final desired concentration (e.g., 5 mg/mL).[8]
-
Ensure the final mixture is a homogenous suspension.
-
-
Administration: The suspension should be prepared fresh before each use and administered immediately.
Mechanism of Action: CysLT1 Receptor Antagonism
This compound exerts its primary pharmacological effect by acting as a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[3][5] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that, upon binding to CysLT1, trigger a signaling cascade leading to various pathological responses, including bronchoconstriction and inflammation.[2][9][10] By blocking the binding of LTD4 to the CysLT1 receptor, this compound inhibits these downstream effects.[2]
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Assay
The following diagram illustrates a general workflow for an in vitro experiment using this compound to assess its effect on a specific cellular response.
Caption: General workflow for an in vitro experiment using this compound.
Applications of this compound
This compound has been utilized in a variety of research applications, including:
-
Studying the role of CysLT1 receptors in asthma and other inflammatory diseases. [9][10]
-
Investigating multidrug resistance protein (MRP) function as an efflux inhibitor.[2][5]
-
Assessing its effects on cell proliferation and migration in cancer research.[2][5]
-
Exploring its potential antiviral properties , as demonstrated in studies with the Hepatitis C virus.[11][12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. This compound sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]
- 4. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 5. This compound sodium salt hydrate 95 (HPLC) CAS 115103-85-0 [sigmaaldrich.com]
- 6. This compound . sodium salt (CAS: 115103-85-0 | 115104-28-4 (free base)) | フナコシ [funakoshi.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound sodium salt产品说明书 [selleck.cn]
- 9. Cysteinyl leukotriene receptor antagonist this compound alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using MK-571 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1).[1][2] The activation of CysLT1 receptors, which are G protein-coupled receptors (GPCRs), is intricately linked to the mobilization of intracellular calcium ([Ca2+]i) through the metabolism of phosphatidylinositol.[1] This makes this compound a valuable tool for investigating signaling pathways involving cysteinyl leukotrienes and for studying the role of MRP1 in cellular transport. Calcium imaging assays, utilizing fluorescent calcium indicators like Fura-2 and Fluo-4, provide a dynamic and quantitative method to assess the impact of this compound on intracellular calcium signaling.
These application notes provide a detailed protocol for utilizing this compound in calcium imaging experiments to study its effect on CysLT1 receptor-mediated calcium mobilization.
Data Presentation
The following table summarizes key quantitative data related to the use of this compound in cellular assays.
| Parameter | Value | Cell Type/System | Notes | Reference |
| CysLT1 Receptor Antagonism | ||||
| Inhibition of LTD4-induced [Ca2+]i increase | Effective at 1 µM | Cultured guinea pig tracheal smooth muscle cells | This compound blocked the transient and sustained increase in intracellular calcium induced by leukotriene D4 (LTD4). | [3] |
| Inhibition of LTC4-induced nuclear Ca2+ increase | Significantly inhibited | Human coronary artery smooth muscle cells | This compound was used to confirm that the observed calcium increase was mediated by the CysLT1 receptor. | [4][5] |
| MRP1 Inhibition | ||||
| Inhibition of Fluo-3 efflux | Effective at 15 µM | RBL-2H3 cells and human LAD2 mast cells | Demonstrates the ability of this compound to inhibit MRP1-mediated transport of fluorescent dyes. | [2] |
| General Cellular Effects | ||||
| EC50 for anti-HCV activity | 9.0 ± 0.3 μM | Huh7.5 cells (Hepatitis C virus replicon) | This value indicates the concentration for a biological effect, though not directly related to calcium imaging. | [1] |
| 50% Cytotoxic Concentration (CC50) | >100 μM | Huh7.5 cells | Provides an upper limit for non-toxic concentrations in this cell line. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Measure Inhibition of Ligand-Induced Calcium Mobilization by this compound using Fura-2 AM
This protocol details the steps to measure the inhibitory effect of this compound on the increase in intracellular calcium induced by a CysLT1 receptor agonist (e.g., LTD4 or LTC4).
Materials:
-
Cells expressing CysLT1 receptors (e.g., human coronary artery smooth muscle cells, guinea pig tracheal smooth muscle cells, or a relevant cell line for the user's research)
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
CysLT1 receptor agonist (e.g., LTD4 or LTC4)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.
-
Culture cells to an appropriate confluency (typically 70-90%) in their standard growth medium.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in HBSS to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Incubate the Fura-2 loaded cells with the this compound solution for a predetermined time (e.g., 15-30 minutes) prior to agonist stimulation. A vehicle control (DMSO in HBSS) should be run in parallel.
-
-
Calcium Imaging and Data Acquisition:
-
Place the cell plate on the fluorescence imaging system.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the CysLT1 receptor agonist (e.g., LTD4) to the cells at a predetermined concentration while continuously recording the fluorescence ratio.
-
Continue recording until the calcium signal returns to baseline or reaches a plateau.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in intracellular calcium concentration is proportional to the change in the fluorescence ratio.
-
Compare the peak ratio change in cells pre-treated with this compound to the vehicle-treated control cells to determine the percentage of inhibition.
-
Mandatory Visualization
Signaling Pathway of CysLT1 Receptor-Mediated Calcium Mobilization
Caption: CysLT1 receptor signaling pathway leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging with this compound
Caption: Workflow for assessing this compound's effect on calcium signaling.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene signaling through perinuclear CysLT(1) receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-571: Application Notes and Protocols for Asthma and Airway Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways. By blocking the action of these mediators at the CysLT1 receptor, this compound serves as a valuable tool for investigating the role of the cysteinyl leukotriene pathway in preclinical models of asthma and airway inflammation. These application notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vivo asthma models.
Mechanism of Action
This compound is a competitive antagonist of the CysLT1 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11. The binding of cysteinyl leukotrienes, particularly LTD₄, to the CysLT1 receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchoconstriction and proliferation of these cells. This compound competitively binds to the CysLT1 receptor, preventing the binding of endogenous cysteinyl leukotrienes and thereby inhibiting the downstream signaling pathways. It is important to note that this compound has also been identified as an inhibitor of the multidrug resistance protein 1 (MRP1), a function that should be considered when designing and interpreting experiments.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in antagonizing the CysLT1 receptor and its effects in preclinical models.
| Parameter | Species/System | Value | Reference |
| Ki for [³H]LTD₄ binding | Guinea Pig Lung Membranes | 0.22 ± 0.15 nM | [1] |
| Human Lung Membranes | 2.1 ± 1.8 nM | [1] | |
| EC₅₀ (inverse agonist activity) | Cells expressing CysLT1R | 1.3 nM | [2] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Animal Model | This compound Dose | Effect | Reference |
| Inflammatory Cell Infiltration | Ovalbumin-induced asthma in BALB/c mice | Not specified | Inhibition of pulmonary inflammatory cell infiltration | |
| Airway Mucus Production | Ovalbumin-induced asthma in BALB/c mice | Not specified | Inhibition of airway mucus production | |
| Airway Smooth Muscle Mass | Chronic ovalbumin-induced asthma in BALB/c mice | Not specified | Reversal of established increase in airway smooth muscle mass | |
| Subepithelial Fibrosis | Chronic ovalbumin-induced asthma in BALB/c mice | Not specified | Reversal of established subepithelial fibrosis |
Table 2: In Vivo Efficacy of this compound in Murine Asthma Models
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in BALB/c mice, which is characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased IgE levels.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Nebulizer system
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.
-
-
Airway Challenge:
-
From Day 28 to Day 30, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
-
This compound Treatment:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at the chosen dose(s) (e.g., 1, 10, 50 mg/kg) at a specified time before each OVA challenge (e.g., 1 hour prior).
-
-
Endpoint Analysis (Day 32):
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses as described in the subsequent protocols.
-
Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)
Procedure:
-
Place the conscious and unrestrained mouse in the main chamber of a whole-body plethysmograph.
-
Allow the mouse to acclimatize for at least 10-15 minutes.
-
Record baseline readings for 3 minutes.
-
Expose the mouse to nebulized PBS (vehicle control) for 3 minutes, followed by a 3-minute recording period.
-
Subsequently, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes each, with a 3-minute recording period after each concentration.
-
The enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, is calculated by the system software.
Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis
Procedure:
-
Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a cannula into the trachea and secure it with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs through the cannula and then gently aspirate the fluid.
-
Repeat the lavage process two more times with fresh PBS.
-
Pool the collected bronchoalveolar lavage fluid (BALF) on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential staining solution (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.
Protocol 4: Histological Analysis of Lung Inflammation
Procedure:
-
After performing BAL, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O).
-
Excise the lungs and immerse them in 10% neutral buffered formalin for at least 24 hours for fixation.
-
Process the fixed lung tissue and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Score the stained sections for the severity of inflammation and goblet cell hyperplasia in a blinded manner.
Visualizations
Caption: CysLT1 Receptor Signaling Pathway in Airway Smooth Muscle Cells.
Caption: Experimental Workflow for an OVA-Induced Asthma Model.
Caption: Logical Relationship of this compound's Therapeutic Action.
References
Application Notes and Protocols: Utilizing MK-571 to Investigate Cancer Cell Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in the successful treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a prominent member of this family and is associated with resistance to a broad spectrum of anticancer drugs.
MK-571 is a potent and selective inhibitor of MRP1.[1] Originally developed as a leukotriene D4 receptor antagonist, it has been repurposed as a valuable tool in cancer research to study and potentially reverse MRP1-mediated multidrug resistance.[1] this compound competitively binds to MRP1, blocking the efflux of various chemotherapeutic agents and thus restoring their cytotoxic effects in resistant cancer cells.[1] These application notes provide a comprehensive guide to using this compound for studying and overcoming multidrug resistance in cancer cells.
Data Presentation: Reversal of Multidrug Resistance by this compound
The following tables summarize the quantitative data on the efficacy of this compound in reversing resistance to various chemotherapeutic agents in MRP1-overexpressing cancer cell lines.
Table 1: Reversal of Vincristine Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| HL60/AR (Human Leukemia) | Vincristine | 30 | Complete Reversal | [1] |
| GLC4/ADR (Human Small Cell Lung Cancer) | Vincristine | 50 | Complete Reversal | [1] |
| Glioblastoma Cell Lines | Vincristine | Not Specified | Enhanced Cell Death | [2] |
Table 2: Reversal of Doxorubicin Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 of Doxorubicin (µM) | Fold Reversal of Resistance | Reference |
| GLC4/ADR (Human Small Cell Lung Cancer) | Doxorubicin | 80 | Not Specified | Partial Reversal | |
| MCF-7/ADR (Human Breast Cancer) | Doxorubicin | Not Specified in combination | 1.9 (without this compound) | Not Applicable | [3] |
Table 3: Reversal of Etoposide Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Effect | Reference |
| Glioblastoma Cell Lines | Etoposide | Not Specified | Enhanced reduction in cell viability | [2] |
Table 4: Reversal of Cisplatin Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Effect | Reference |
| A549/DX (Human Lung Cancer) | Cisplatin | 25 | Re-sensitization to Cisplatin | [4] |
Signaling Pathway
The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of the MRP1 transporter protein. The following diagram illustrates this process.
Caption: MRP1 Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on cancer cell multidrug resistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the sensitivity of cancer cells to chemotherapeutic drugs.
Materials:
-
MRP1-overexpressing and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Chemotherapeutic agent (e.g., Vincristine, Doxorubicin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 10-50 µM). Include wells with this compound alone to assess its intrinsic cytotoxicity. Also, include untreated control wells.
-
Remove the medium from the wells and add 100 µL of the drug/MK-571 solutions.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%). The fold reversal of resistance can be calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by a chemotherapeutic agent in the presence or absence of this compound.
Materials:
-
Cancer cells treated as described in the MTT assay protocol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the chemotherapeutic agent at its IC50 concentration, with and without this compound, for 24-48 hours. Include untreated and this compound-only controls.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin) or fluorescent substrates of MRP1.
Materials:
-
MRP1-overexpressing and parental cancer cell lines
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin) or fluorescent MRP1 substrate (e.g., Calcein-AM)
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Pre-incubate the cells with or without a non-toxic concentration of this compound for 1-2 hours.
-
Add the fluorescent drug or substrate to the cells at a specific concentration and incubate for a defined period (e.g., 30-60 minutes).
-
Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer or visualize and quantify using a fluorescence microscope. An increase in fluorescence in the this compound treated cells indicates inhibition of efflux.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to investigate the role of this compound in reversing multidrug resistance.
Caption: General experimental workflow.
References
- 1. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Green tea polyphenol EGCG reverse cisplatin resistance of A549/DDP cell line through candidate genes demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of emodin on cisplatin resistance reversal of lung adenocarcinoma A549/DDP cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-571 in the Inhibition of Cyclic Nucleotide Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and widely utilized inhibitor of the Multidrug Resistance-Associated Proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] Specifically, MRP4 (ABCC4) and MRP5 (ABCC5) have been identified as key transporters responsible for the efflux of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) from cells.[4][5][6][7] By blocking this efflux, this compound serves as a critical tool for researchers studying cyclic nucleotide signaling, allowing for the accumulation of these important molecules intracellularly and the subsequent amplification of their downstream effects. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
It is important to note that while this compound is a valuable tool for inhibiting MRP-mediated efflux, some studies have shown that it can also inhibit phosphodiesterase (PDE) activity, the enzymes responsible for the intracellular degradation of cyclic nucleotides.[8][9] This dual action should be taken into consideration when designing and interpreting experiments.
Mechanism of Action
Cyclic nucleotides like cAMP and cGMP are integral to numerous signaling pathways, regulating processes such as smooth muscle relaxation, hormone secretion, and neuronal activity.[5][10] Their intracellular concentrations are tightly controlled by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). Additionally, MRP transporters, particularly MRP4 and MRP5, actively pump cAMP and cGMP out of the cell, thereby limiting their intracellular signaling.[4][6] this compound acts as a competitive inhibitor of these MRP transporters, preventing the extrusion of cyclic nucleotides and leading to their accumulation within the cell.[4][5] This can potentiate the effects of agonists that stimulate cyclic nucleotide production.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from various studies. These values can serve as a starting point for experimental design.
| Parameter | Cell Type/System | Value | Reference |
| IC50 for cAMP Efflux Inhibition | T84 cells | 9.1 ± 2 µM | [8] |
| IC50 for cGMP-PDE Activity Inhibition | T84 cell extracts | 11 ± 4 µM | [8] |
| IC50 for total cAMP-PDE Activity Inhibition | T84 cell extracts | 50 ± 5 µM | [8] |
| Effective Concentration for cAMP Efflux Attenuation | Pituitary cells, HEK293-MRP4, HEK293-MRP5 | 20 and 50 µM | [4] |
| EC50 for HCV RNA Decrease | Huh7.5 cells (genotype 1b HCV-SGR) | 9.0 ± 0.3 µM | [11][12] |
| Effect | Tissue/Cell Type | Treatment | Result | Reference |
| cGMP Accumulation | Corpus cavernosum from obese mice | This compound treatment | Six-fold increase in cGMP | [5] |
| Reversal of Hypercontractility | Prostate from obese mice | This compound (5 mg/kg/day, 14 days) | Significantly increased intracellular cAMP and cGMP | [10] |
| Increased Intracellular Drug Accumulation | HEK293/MRP4 cells | 50 µM this compound | >1.5-fold increase in 6-mercaptopurine accumulation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Nucleotide Compartmentalization: Contributions of Phosphodiesterases and ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
- 8. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CysLT1 Antagonism with MK-571
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-571, a selective and potent cysteinyl leukotriene 1 (CysLT1) receptor antagonist, in in vitro studies. This document outlines cell lines responsive to this compound, summarizes key quantitative data, and provides detailed experimental protocols for assessing CysLT1 antagonism and its downstream effects.
Responsive Cell Lines
Several cell lines from various cancer types have been identified as responsive to this compound, indicating the expression and functional activity of the CysLT1 receptor. These cell lines serve as valuable models for investigating the role of the CysLT1 signaling pathway in cancer biology and for evaluating the efficacy of CysLT1 antagonists.
| Cell Line | Cancer Type | Observed Effects of this compound |
| Huh7.5 | Hepatocellular Carcinoma | Inhibition of Hepatitis C Virus (HCV) replication[1] |
| HL60/AR | Leukemia | Reversal of vincristine resistance[2] |
| GLC4/ADR | Small Cell Lung Cancer | Reversal of vincristine resistance[2] |
| Colon Cancer Cell Lines (Caco-2, SW480, HCT-116, HT-29) | Colorectal Cancer | Attenuation of proliferation[3] |
| Uveal Melanoma Cell Lines | Uveal Melanoma | Reduction in cell viability and proliferation, induction of apoptosis |
| Glioblastoma Cell Lines (U251, MZ-256, MZ-327) | Glioblastoma | Inhibition of cell growth |
| Human Mast Cells | N/A (Primary Cells) | Blockade of LTC4 and LTD4-induced calcium flux[4] |
| U-937 | Histiocytic Lymphoma | Inhibition of nucleotide-induced calcium mobilization |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity. This data is crucial for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HCV Replication Inhibition) | Huh7.5 | 9.0 ± 0.3 μM | [1] |
| Concentration for complete reversal of vincristine resistance | HL60/AR | 30 μM | [2] |
| Concentration for complete reversal of vincristine resistance | GLC4/ADR | 50 μM | [2] |
Signaling Pathways and Experimental Workflows
CysLT1 Signaling Pathway
The cysteinyl leukotriene receptor 1 (CysLT1R) is a G protein-coupled receptor (GPCR) that, upon binding its ligands (LTC4, LTD4, LTE4), activates downstream signaling cascades involved in various cellular processes, including inflammation, proliferation, and migration. This compound acts as a selective antagonist, blocking these downstream effects.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
Comparative Analysis of Intraperitoneal and Oral Administration of MK-571 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MK-571 to rats via intraperitoneal (IP) and oral (PO) routes. This document includes a summary of available pharmacokinetic data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1.[1] Its dual mechanism of action makes it a valuable tool in a variety of research areas, including inflammation, asthma, and cancer multidrug resistance.[1][2] The choice of administration route is a critical factor in preclinical studies, significantly influencing the compound's bioavailability, efficacy, and overall pharmacokinetic profile. This document aims to provide a comparative guide for researchers utilizing this compound in rat models.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Reference |
| Bioavailability | Data not available in direct comparison | 71% - 75% | [3] |
| Cmax (Maximum Plasma Concentration) | Data not available in direct comparison | Data not available in direct comparison | |
| Tmax (Time to Maximum Concentration) | Data not available in direct comparison | Data not available in direct comparison | |
| AUC (Area Under the Curve) | Data not available in direct comparison | Data not available in direct comparison |
Note: The lack of head-to-head comparative data for Cmax, Tmax, and AUC highlights a knowledge gap in the preclinical characterization of this compound. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Signaling Pathways of this compound
This compound primarily interacts with two distinct signaling pathways: the cysteinyl leukotriene pathway and the MRP1-mediated transport pathway.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for the intraperitoneal and oral administration of this compound in rats. These protocols are based on established best practices and should be adapted to specific experimental designs and institutional guidelines.
Intraperitoneal (IP) Administration Protocol
Intraperitoneal injection is a common and effective route for systemic delivery of this compound in rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% Ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final desired concentration with a sterile vehicle. The final concentration of the solubilizing agent should be non-toxic and justified in the experimental protocol.
-
Ensure the solution is sterile, for example, by filtration through a 0.22 µm syringe filter.
-
Warm the solution to room temperature before injection.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise injection volume.
-
Properly restrain the rat. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[4] The rat should be held securely with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Caption: Workflow for Intraperitoneal Administration.
Oral (PO) Administration Protocol
Oral administration, typically via gavage, is another common route for delivering substances to rats and is particularly relevant for assessing the clinical potential of a drug.
Materials:
-
This compound
-
Sterile vehicle (e.g., water, saline, or a suitable suspension vehicle like 0.5% methylcellulose)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Sterile syringes (1-5 mL)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound.
-
Prepare a solution or a homogenous suspension in the chosen vehicle. The viscosity should be suitable for passage through the gavage needle.
-
Ensure the formulation is at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise administration volume.
-
Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the this compound formulation smoothly.
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interspecies differences in stereoselective protein binding and clearance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-571 in Immunofluorescence and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). It also functions as an inhibitor of the Multidrug Resistance Proteins 1 and 4 (MRP1 and MRP4). These properties make this compound a valuable tool in a variety of research applications, including the investigation of inflammatory pathways, cancer biology, and drug resistance mechanisms.
Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful techniques used to visualize the localization and expression of specific proteins within cells and tissues. When combined with this compound treatment, these methods can provide critical insights into the functional roles of the CysLT1 receptor and MRP transporters.
Key Applications of this compound in IF and IHC:
-
Studying CysLT1R Signaling: Researchers can use IF/IHC to examine changes in the expression or subcellular localization of downstream signaling proteins or markers of cellular processes (e.g., proliferation, apoptosis) after treating cells or tissues with this compound. This allows for the elucidation of the CysLT1R signaling pathway in various physiological and pathological contexts.
-
Investigating Drug Efflux and Resistance: As an MRP inhibitor, this compound can be used to study the role of these transporters in chemoresistance. For instance, researchers can treat cancer cells with a fluorescent cytotoxic drug in the presence or absence of this compound. An increase in intracellular fluorescence, quantifiable by IF, would indicate that this compound is effectively blocking the efflux of the drug, thereby providing a visual and quantitative measure of MRP-mediated resistance.
-
Validating Antibody Specificity: In some instances, this compound could potentially be used as a blocking agent in IF/IHC experiments targeting the CysLT1 receptor. Pre-incubation of the sample with an excess of this compound might compete with the primary antibody for binding to the receptor, leading to a reduction in signal. This would help to validate that the antibody is specifically recognizing the CysLT1 receptor.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of this compound on the intracellular accumulation of the fluorescent chemotherapeutic drug Daunorubicin (DNR) in Acute Myeloid Leukemia (AML) cells. The increase in fluorescence intensity is indicative of MRP1 inhibition by this compound.
| This compound Concentration (µM) | Mean Fluorescence Signal (counts per second, cps) ± SD | Fold Increase from Baseline |
| 0 (Baseline) | 128 ± 49 | 1.00 |
| 10 | 153 ± 51 | 1.20 |
| 20 | 262 ± 55 | 2.05 |
| 40 | 418 ± 51 | 3.27 |
| 80 | 435 ± 56 | 3.40 |
| 100 | 440 ± 58 | 3.44 |
Data adapted from a study on single-cell measurements for multidrug resistance in AML patient samples.[1]
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), which is antagonized by this compound.
References
Application of MK-571 in Studying Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective inhibitor of the multidrug resistance protein 1 (MRP1), also known as ABCC1. Initially developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist for asthma treatment, its role as an MRP1 inhibitor has made it a valuable tool in various biological studies, including virology.[1][2][3][4] MRP1 is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of molecules, including cytotoxic drugs and inflammatory mediators. In the context of viral infections, MRP1 can influence the intracellular concentration of antiviral drugs and play a role in the host's response to infection. This document provides detailed application notes and protocols for utilizing this compound in viral replication studies, with a primary focus on Hepatitis C Virus (HCV) and notes on its application in Human Cytomegalovirus (HCMV) research.
I. Application in Hepatitis C Virus (HCV) Replication Studies
Recent studies have serendipitously discovered that this compound inhibits HCV replication.[2][4] Interestingly, this antiviral activity is not mediated by its well-known function as an MRP1 inhibitor but rather through its antagonism of the CysLTR1.[2][3][4] This finding has unveiled a novel host-virus interaction and presents a new target for anti-HCV therapies.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on HCV replication in Huh7.5 cells harboring a genotype 1b subgenomic replicon.
| Parameter | Value | Cell Line & Virus Strain | Reference |
| EC50 | 9.0 ± 0.3 µM | Huh7.5 cells with HCV genotype 1b subgenomic replicon | [2][4] |
| Maximal HCV RNA Reduction | ~11-fold (at 50 µM) | Huh7.5 cells with HCV genotype 1b subgenomic replicon | [2] |
| CC50 | >100 µM | Huh7.5 cells | [2] |
Signaling Pathway of this compound in HCV Replication
The antiviral effect of this compound on HCV is attributed to its antagonism of the CysLTR1 receptor. The exact downstream signaling cascade that leads to the inhibition of HCV replication is still under investigation. However, the current hypothesis suggests that by blocking the CysLTR1 receptor, this compound interferes with a host cell pathway that is crucial for the HCV life cycle. The reversal of this compound's antiviral effect by CysLTR1 agonists (like LTD4) and other antagonists (such as zafirlukast and cinalukast) supports this mechanism.[2]
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating GSSG Efflux in Erythrocytes Using MK-571
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-571, a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), to investigate the efflux of oxidized glutathione (GSSG) from erythrocytes. This process is critical for understanding cellular redox balance and the impact of oxidative stress on red blood cell physiology.
Introduction: Under conditions of oxidative stress, intracellular reduced glutathione (GSH) is consumed to neutralize reactive oxygen species (ROS), leading to the formation of oxidized glutathione (GSSG). To maintain a high GSH/GSSG ratio, which is essential for cellular function, erythrocytes actively export GSSG. This efflux is primarily mediated by the ATP-binding cassette (ABC) transporter, MRP1 (ABCC1).[1] this compound serves as a valuable tool to specifically inhibit this transport process, allowing researchers to quantify the role of MRP1 in GSSG homeostasis and to study the consequences of its inhibition.[2][3]
Mechanism of Action: Oxidative stress, induced by various agents, triggers an increase in intracellular GSSG. MRP1, an ATP-dependent efflux pump present in the erythrocyte membrane, recognizes GSSG as a substrate and transports it out of the cell. This compound acts as a competitive inhibitor of MRP1, blocking the transport of GSSG and other MRP1 substrates.[4] By inhibiting this efflux, this compound leads to the intracellular accumulation of GSSG, which can be measured to determine the rate and extent of MRP1-mediated transport.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on GSSG efflux and related parameters in erythrocytes.
Table 1: Inhibition of GSSG Efflux by this compound
| Oxidative Stress Inducer | This compound Concentration | Percent Inhibition of GSSG Efflux | Cell Type | Reference |
| Hydrogen Peroxide (H₂O₂) (10 mM) | 50 µM | 66% | Human Erythrocytes | [5] |
| General Oxidative Stress | Not specified | 20-53% | Human Erythrocytes | [3] |
Table 2: IC₅₀ Values for this compound Inhibition of MRP1-Mediated Transport
| Substrate | This compound IC₅₀ | Cell/Membrane Type | Reference |
| [³H]DNP-SG (3 µM) | 1.1 µM | Inside-out vesicles from human erythrocytes | [6] |
Table 3: GSSG Concentrations in Erythrocytes Under Oxidative Stress (with and without this compound)
| Condition | Intracellular GSSG (µmol/L) | Extracellular GSSG (µmol/L) | Cell Type | Reference |
| DMNQ Stimulation (210 min) | 40.6 ± 6.9 | 13.6 ± 1.7 | Healthy Human Erythrocytes | [7] |
| DMNQ Stimulation (210 min) | 69.9 ± 3.7 | 25.8 ± 2.7 | Sickle Cell Erythrocytes | [7] |
| DMNQ Stimulation + this compound | Blocked GSSG Efflux | Blocked GSSG Efflux | Healthy and Sickle Cell Erythrocytes | [7] |
*DMNQ: 2,3-dimethoxy-l,4-naphthoquinone
Experimental Protocols
Protocol 1: Induction of Oxidative Stress and Measurement of GSSG Efflux using an Enzymatic Recycling Assay
This protocol describes the induction of oxidative stress in erythrocytes and the subsequent measurement of intracellular and extracellular GSSG using a classic enzymatic recycling assay with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Oxidative stress inducer (e.g., 10 mM H₂O₂ or 100 µM 2,3-dimethoxy-l,4-naphthoquinone (DMNQ))
-
This compound
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for deproteinization
-
Triethanolamine (TEA)
-
NADPH
-
Glutathione Reductase
-
DTNB solution
-
Microplate reader
Procedure:
-
Erythrocyte Isolation and Preparation: a. Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Wash the erythrocyte pellet three times with 4 volumes of cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash. d. Resuspend the washed erythrocytes in PBS to a final hematocrit of 10-20%.
-
Induction of Oxidative Stress and this compound Treatment: a. Pre-incubate the erythrocyte suspension with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 30 minutes at 37°C. b. Add the oxidative stress inducer (e.g., H₂O₂) to the erythrocyte suspension and incubate for the desired time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Sample Collection: a. After incubation, centrifuge the samples at 2,000 x g for 5 minutes to pellet the erythrocytes. b. Carefully collect the supernatant (extracellular fraction). c. Wash the erythrocyte pellet once with cold PBS.
-
Sample Preparation for GSSG Measurement: a. Extracellular Fraction: Add an equal volume of 10% MPA or PCA to the supernatant, vortex, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the deproteinized supernatant. b. Intracellular Fraction: Lyse the washed erythrocyte pellet with an equal volume of cold deionized water. Add an equal volume of 10% MPA or PCA to the lysate, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the deproteinized supernatant.
-
GSSG Measurement (Enzymatic Recycling Assay): a. To a 96-well plate, add the deproteinized sample. b. Add a solution containing NADPH and glutathione reductase. c. Initiate the reaction by adding DTNB solution. d. Immediately measure the change in absorbance at 412 nm over time using a microplate reader. e. Calculate the GSSG concentration by comparing the rate of reaction to a standard curve of known GSSG concentrations.
Protocol 2: GSSG Measurement using High-Performance Liquid Chromatography (HPLC)
This protocol provides a more specific and sensitive method for GSSG quantification.
Materials:
-
Deproteinized samples (as prepared in Protocol 1)
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent)
-
GSSG standard solution
Procedure:
-
Sample Preparation: a. Prepare deproteinized samples from the extracellular and intracellular fractions as described in Protocol 1. b. Filter the samples through a 0.22 µm filter before injection into the HPLC system.
-
HPLC Analysis: a. Equilibrate the C18 column with the mobile phase. b. Inject a known volume of the prepared sample onto the column. c. Elute GSSG isocratically or with a gradient. d. Detect GSSG using a UV detector at approximately 210-220 nm or an electrochemical detector.[8] e. Quantify the GSSG concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of GSSG.
Visualizations
Caption: Experimental workflow for investigating GSSG efflux.
Caption: MRP1-mediated GSSG efflux pathway.
References
- 1. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Semantic Scholar [semanticscholar.org]
- 2. Measurement of S-glutathionylated proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of glutathione disulfide efflux from erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MK-571 cytotoxicity and optimal concentration determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using MK-571 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2][3] By blocking this receptor, it inhibits the physiological effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are inflammatory mediators.[4][5] Additionally, this compound is known to inhibit the Multidrug Resistance Protein 1 (MRP1) and MRP4.[1][3]
Q2: What is the typical solubility of this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mg/mL.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q3: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound is application- and cell-line-dependent. For CysLT1 receptor antagonism, concentrations in the nanomolar to low micromolar range are often effective.[1][2] For MRP inhibition, higher concentrations in the micromolar range may be required.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity in many cell lines at effective concentrations. For example, in Huh7.5 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 100 μM.[7] However, cytotoxicity can be cell-line specific. In HepG2 cells, apparent cytotoxicity was observed at doses above 10 µM, with a calculated IC50 of 44.57 µM after 96 hours of incubation.[8] Therefore, it is essential to determine the cytotoxic profile of this compound in your specific cell line.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound.
-
Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
-
Receptor Expression: Confirm that your cell line expresses the CysLT1 receptor. You can verify this through techniques like RT-PCR, western blotting, or immunofluorescence.
-
Compound Stability: Ensure the stability of your this compound stock solution. It is recommended to store stock solutions at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.
-
Experimental Design: Review your experimental protocol to ensure that the timing of this compound treatment and subsequent stimulation or analysis is appropriate to observe the desired effect.
Problem 2: I am observing unexpected cytotoxicity in my experiments.
-
Concentration: The concentration of this compound may be too high for your specific cell line. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.
-
DMSO Concentration: Ensure that the final concentration of the solvent (DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: Some cell lines may be more sensitive to this compound. It is crucial to establish a baseline for cytotoxicity in your specific cell model.
-
Off-Target Effects: At higher concentrations, off-target effects of this compound may contribute to cytotoxicity. Consider using a lower, more specific concentration if possible.
Data Presentation
Table 1: Reported Cytotoxicity and Effective Concentrations of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Huh7.5 | Cell Viability | CC50 | >100 µM | [7] |
| HepG2 | Cell Viability | IC50 | 44.57 µM | [8] |
| Huh7.5 (HCV replicon) | HCV RNA reduction | EC50 | 9.0 ± 0.3 µM | [7][9] |
| Glioblastoma cell lines (U251, MZ-256, MZ-327) | MRP1 Inhibition | Effective Concentration | 25 µM | [2] |
| RBL-2H3 cells | S1P secretion inhibition | Effective Concentration | 15 µM | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Determination of this compound Cytotoxicity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired treatment duration.
-
Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[15]
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[14]
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time period.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Optimal Concentration Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. scientificlabs.ie [scientificlabs.ie]
- 15. cellbiologics.com [cellbiologics.com]
- 16. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the In Vitro Effects of MK-571
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with MK-571 in their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I not observing any effect of this compound in my in vitro experiment?
Answer:
There are several potential reasons why this compound may not be exerting the expected effect in your in vitro setup. Here's a step-by-step troubleshooting guide to help you identify the issue:
-
Confirm the Target and Mechanism of Action: this compound has two primary targets: the Multidrug Resistance Protein 1 (MRP1/ABCC1) and the Cysteinyl Leukotriene Receptor 1 (CysLTR1).[1][2][3] It's crucial to understand which target is relevant to your experimental hypothesis.
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MRP1 Inhibition: If you are investigating the reversal of multidrug resistance, you are likely interested in its MRP1 inhibitory activity.[4][5][6]
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CysLTR1 Antagonism: If your research involves inflammatory pathways or specific viral infections like Hepatitis C, the effect of this compound may be mediated through CysLTR1 antagonism.[1][2][3] In some cases, the observed effects of this compound have been shown to be independent of MRP1 and solely related to CysLTR1.[1][3]
-
-
Verify Cell Line and Target Expression:
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MRP1 Expression: Ensure that your cell line expresses sufficient levels of MRP1. Some cell lines have low or negligible expression of this transporter.[5] You can verify MRP1 expression using techniques like Western blotting or qPCR.
-
CysLTR1 Expression: If your hypothesis relies on CysLTR1, confirm that your cell line expresses this receptor.
-
-
Review Experimental Conditions:
-
Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. Typical concentrations used in vitro range from 1 µM to 50 µM.[1][6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
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Incubation Time: The required incubation time can also vary. Some studies report effects after a few hours, while others require longer incubations (e.g., 24-72 hours).[6][8]
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Compound Stability: While this compound is generally stable, its stability in your specific cell culture medium and conditions should be considered.[9] Factors like pH, light exposure, and the presence of other compounds in the media could potentially affect its stability.[10][11] It is recommended to prepare fresh solutions and minimize freeze-thaw cycles.[8][9]
-
Solubility: this compound is typically dissolved in DMSO.[8][12] Ensure that the final concentration of DMSO in your culture medium is not toxic to your cells (usually <0.5%). Poor solubility can lead to an inaccurate final concentration of the compound.
-
-
Consider Off-Target Effects or Alternative Mechanisms: At higher concentrations (≥30 μM), this compound may have MRP-independent effects, such as inhibiting phosphodiesterases (PDEs), which can lead to an increase in intracellular cAMP levels.[13] Be aware of these potential off-target effects, which could complicate the interpretation of your results.
Question 2: How can I be sure that the effect I'm seeing (or not seeing) is specific to MRP1 inhibition?
Answer:
To confirm the specificity of this compound's effect on MRP1, consider the following control experiments:
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Use other MRP1 inhibitors: Compare the effect of this compound with other known MRP1 inhibitors, such as probenecid.[1] If both compounds produce a similar effect, it strengthens the evidence for MRP1 involvement.
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Use a cell line with low/no MRP1 expression: As a negative control, use a cell line that is known to have low or no MRP1 expression. This compound should not produce the desired effect in these cells if it is MRP1-dependent.
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Knockdown of MRP1: Use techniques like siRNA or shRNA to specifically knockdown the expression of MRP1 in your target cells. If the effect of this compound is lost after MRP1 knockdown, it strongly suggests that the effect is MRP1-mediated.[4]
-
Use a CysLTR1 antagonist: To rule out the involvement of CysLTR1, you can use a specific CysLTR1 antagonist that does not inhibit MRP1, such as zafirlukast or cinalukast.[1] If these compounds replicate the effect of this compound, it indicates a CysLTR1-mediated mechanism. Conversely, co-treatment with a CysLTR1 agonist like LTD4 might reverse the effect of this compound if it is acting as a CysLTR1 antagonist.[1][3]
Question 3: What are the typical effective concentrations and potential cytotoxicity of this compound?
Answer:
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. The table below summarizes some reported effective concentrations and cytotoxicity data.
| Parameter | Cell Line | Concentration | Effect | Reference |
| EC₅₀ | Huh7.5 (HCV replicon) | 9 ± 0.3 µM | Inhibition of HCV RNA replication | [1][2][14] |
| Effective Concentration | Glioblastoma cell lines (U251, MZ-256, MZ-327) | 25 µM | Inhibition of MRP1 | [8] |
| Effective Concentration | HL60/AR and GLC4/ADR | 30-50 µM | Complete reversal of vincristine resistance | [6] |
| Effective Concentration | HepG2.4D14 and HepG2.A64 | 5 µM | Inhibition of MRP4 | [7] |
| CC₅₀ | Huh7.5 | >100 µM | Cytotoxicity | [1] |
| IC₅₀ | HepG2.4D14 | 44.57 µM | Cytotoxicity | [7] |
Note: It is crucial to determine the cytotoxicity of this compound in your specific cell line using a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to ensure that the observed effects are not due to general toxicity. Some studies have noted that this compound can exhibit inherent cytotoxicity at higher concentrations.[15]
Experimental Protocols
1. MRP1 Inhibition Assay using a Fluorescent Substrate (e.g., Calcein-AM)
This protocol is a general guideline for assessing MRP1 function using a fluorescent substrate that is extruded by MRP1.
-
Materials:
-
Cells expressing MRP1
-
Control cells with low/no MRP1 expression
-
Calcein-AM (a cell-permeable, non-fluorescent dye that becomes fluorescent upon hydrolysis by intracellular esterases)
-
This compound
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Add Calcein-AM to a final concentration of 0.25-1 µM to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~495 nm, Emission: ~515 nm) or visualize using a fluorescence microscope.
-
-
Expected Outcome: Inhibition of MRP1 by this compound will lead to an accumulation of fluorescent calcein inside the cells, resulting in a higher fluorescence signal compared to the vehicle-treated control cells.
2. Chemosensitization Assay (e.g., MTT Assay)
This protocol is designed to assess the ability of this compound to reverse multidrug resistance to a chemotherapeutic agent.
-
Materials:
-
Multidrug-resistant cell line overexpressing MRP1
-
Parental sensitive cell line
-
Chemotherapeutic agent (e.g., doxorubicin, vincristine, etoposide)
-
This compound
-
MTT reagent
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (determined from a prior cytotoxicity assay).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Expected Outcome: In the MRP1-overexpressing cells, this compound should increase the sensitivity to the chemotherapeutic agent, resulting in a lower IC₅₀ value compared to treatment with the chemotherapeutic agent alone.
Visualizations
MRP1/ABCC1 Signaling Pathway
Caption: Mechanism of MRP1/ABCC1-mediated substrate efflux and its inhibition by this compound.
Troubleshooting Workflow for Lack of this compound Effect
Caption: A logical workflow for troubleshooting the lack of an in vitro effect of this compound.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 9. This compound sodium salt hydrate 95 (HPLC) CAS 115103-85-0 [sigmaaldrich.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Portico [access.portico.org]
How to minimize off-target effects of MK-571 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of MK-571 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLTR1).[1][2] It was originally developed for this purpose and is widely used to study the roles of cysteinyl leukotrienes in various physiological and pathological processes, such as asthma and inflammation.[3][4]
Q2: What are the known primary off-target effects of this compound?
The most well-characterized off-target effect of this compound is the inhibition of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1.[1][5] this compound is also known to inhibit other members of the MRP family, including MRP4 and MRP5, as well as phosphodiesterases (PDEs).[6][7][8] This lack of specificity is a critical consideration in experimental design.
Q3: At what concentrations are the on-target and off-target effects of this compound typically observed?
The potency of this compound varies significantly between its on- and off-targets. It inhibits CysLTR1 at nanomolar concentrations, while its inhibition of MRPs and PDEs generally requires micromolar concentrations. The table below summarizes the available quantitative data.
Data Presentation: Inhibitory Potency of this compound and Alternatives
| Compound | Target | Action | Potency (IC50 / Ki) | Reference |
| This compound | CysLTR1 | Antagonist | Ki: 2.1 nM (human) | [2] |
| MRP1 (ABCC1) | Inhibitor | Ki: ~0.2 µM | [9] | |
| MRP4 (ABCC4) | Inhibitor | Used at 20-50 µM for effective inhibition | [6][7] | |
| MRP5 (ABCC5) | Inhibitor | Inhibition observed | [6] | |
| Phosphodiesterases (PDEs) | Inhibitor | IC50: 18.2 ± 1 µM (PDE4D9) | [10] | |
| Probenecid | MRPs (general) | Inhibitor | Pannexin 1 IC50: 150 µM | [11][12][13] |
| Reversan | MRP1, P-glycoprotein | Inhibitor | Effective at sensitizing cells to chemotherapy | [14][15][16] |
| Apigenin Homodimer | MRP1 | Inhibitor | EC50: 73-133 nM | [9] |
| Zafirlukast | CysLTR1 | Antagonist | IC50: 0.6 µM (guinea-pig trachea) | [17] |
| Cinalukast | CysLTR1 | Antagonist | - | [1] |
| SR2640 | CysLTR1 | Antagonist | IC50: 23 nM (guinea-pig lung membranes) | [18] |
Troubleshooting Guide
Problem: My experimental results with this compound are difficult to interpret or inconsistent.
This is a common issue due to the multiple targets of this compound. The following troubleshooting workflow can help you dissect the on-target versus off-target effects.
Caption: A logical workflow for troubleshooting ambiguous experimental results obtained with this compound.
Detailed Experimental Protocols
Protocol 1: Validating MRP1 Inhibition using a Calcein-AM Efflux Assay
Objective: To determine if this compound is inhibiting MRP1 function in your cell line.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, rendering it fluorescent and trapped. MRP1 can efflux Calcein-AM, thus reducing intracellular fluorescence. Inhibition of MRP1 will lead to increased intracellular fluorescence.
Materials:
-
Cells of interest
-
This compound
-
Calcein-AM (stock solution in DMSO)
-
Positive control MRP1 inhibitor (e.g., Reversan)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment with Inhibitors:
-
Prepare working solutions of this compound, Reversan, and vehicle control in appropriate cell culture media. A typical concentration range for this compound is 10-50 µM.
-
Remove the culture medium from the cells and add the inhibitor solutions.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM in culture media (e.g., 1 µM).
-
Add the Calcein-AM solution to all wells, including controls.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh PBS or culture medium to the wells.
-
Measure the intracellular fluorescence using a plate reader (Excitation: ~495 nm, Emission: ~515 nm) or analyze by flow cytometry.
-
-
Data Analysis: Compare the fluorescence intensity of this compound and Reversan-treated cells to the vehicle control. A significant increase in fluorescence indicates MRP1 inhibition.
Protocol 2: Differentiating CysLTR1 vs. MRP1-Mediated Effects
Objective: To determine whether the observed effect of this compound is due to its action on CysLTR1 or MRP1.
Experimental Design: This protocol uses a combination of alternative inhibitors and, if applicable, receptor agonists to dissect the signaling pathway.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. Montelukast, cysteinyl leukotriene receptor 1 antagonist, inhibits cardiac fibrosis by activating APJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of multidrug resistance protein 1 (MRP1/ABCC1)-mediated multidrug resistance by bivalent apigenin homodimers and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probenecid, ABC-transporter inhibitor (CAS 57-66-9) | Abcam [abcam.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Small Molecule MRP1 Inhibitor Reversan Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-571 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of MK-571 for maximal inhibition of its targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). By binding to this receptor, it prevents the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Additionally, this compound is known to inhibit the Multidrug Resistance-Associated Protein 1 (MRP1) and MRP4, which are involved in the cellular efflux of various molecules.
Q2: What is a typical starting concentration for this compound in in-vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, a common starting range is between 1 µM and 50 µM. For CysLT1 receptor antagonism, lower concentrations are often sufficient, while for MRP inhibition, concentrations in the higher end of the range may be necessary. For instance, a concentration of 25 µM was used for 7 hours in glioblastoma cell lines to assess MRP1 suppression.[1]
Q3: How does incubation time affect the inhibitory activity of this compound?
A3: Incubation time is a critical factor that can significantly influence the observed inhibitory effect of this compound. Shorter incubation times may be sufficient to block CysLT1 receptor signaling, which is a relatively rapid process. In contrast, observing effects related to MRP inhibition or downstream cellular consequences of CysLT1 blockade, such as changes in gene expression or cell viability, may require longer incubation periods. For example, a 1-hour incubation with 15 µM this compound was sufficient to suppress secretion from mast cells, while a 48-hour treatment was used to determine the EC50 for inhibiting HCV replication in Huh7.5 cells.[2]
Q4: Can this compound be cytotoxic to cells?
A4: Like any compound, this compound can exhibit cytotoxicity at high concentrations or after prolonged exposure. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion) before performing functional assays. In Huh7.5 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 100 µM.[2]
Q5: Are there any known off-target effects of this compound?
A5: Besides its primary targets (CysLT1, MRP1, and MRP4), it is important to consider potential off-target effects, especially at higher concentrations. Researchers should include appropriate controls to ensure that the observed effects are specific to the intended target. Comparing the effects of this compound with other CysLT1 antagonists or MRP inhibitors can help to dissect the specific pathways involved.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition observed | - Suboptimal incubation time. - Inappropriate this compound concentration. - Low expression of CysLT1 or MRPs in the cell line. - this compound degradation. | - Perform a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal incubation time. - Conduct a dose-response experiment to find the optimal concentration. - Verify the expression of the target protein (CysLT1, MRP1, MRP4) in your cell line using techniques like Western blot or qPCR. - Prepare fresh this compound solutions for each experiment. |
| High background signal or cell death in controls | - Solvent (e.g., DMSO) toxicity. - Cell culture stress (e.g., over-confluency, nutrient depletion). | - Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). - Maintain healthy cell culture conditions and use cells within a consistent passage number range. |
| Variability between replicates | - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in multi-well plates. | - Use a hemocytometer or automated cell counter to ensure uniform cell seeding. - Calibrate pipettes regularly and use consistent pipetting techniques. - Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS to minimize evaporation. |
| Observed effect is not specific to CysLT1 antagonism | - this compound is also inhibiting MRPs. | - Use a structurally different CysLT1 antagonist as a control. - If investigating CysLT1, use a cell line with low or no MRP expression, or use siRNA to knockdown MRP expression. |
Data Summary Tables
Table 1: Reported this compound Incubation Times and Concentrations in Various Cell Lines
| Cell Line | Target | Concentration | Incubation Time | Outcome | Reference |
| Glioblastoma cells (U251, MZ-256, MZ-327) | MRP1 | 25 µM | 7 hours | Suppression of MRP1 mRNA | [1] |
| RBL-2H3 cells (mast cells) | MRPs | 15 µM | 1 hour | Suppression of S1P secretion | |
| Huh7.5 cells | CysLT1 | 9.0 ± 0.3 µM (EC50) | 48 hours | Inhibition of HCV replication | [2] |
| Uveal Melanoma cell lines | CysLT1 | 75 µM | 24 hours | Induction of apoptosis | |
| MRP4 overexpressing cells | MRP4 | 10 or 25 µM | 48 hours | Decreased IC50 of Arsenic III | [3] |
Table 2: Key Parameters for this compound
| Parameter | Value | Species | Reference |
| Ki (CysLT1) | 0.22 ± 0.15 nM | Guinea Pig Lung | [1] |
| Ki (CysLT1) | 2.1 ± 1.8 nM | Human Lung | [1] |
| EC50 (CysLT1 inverse agonist) | 1.3 nM | N/A | [4][5] |
| IC50 (vs. [3H]LTC4 binding) | 23 ± 11 µM | Guinea Pig Lung | [1] |
| IC50 (vs. [3H]LTC4 binding) | 32 µM | Human Lung | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Maximal Inhibition
This protocol provides a general framework for determining the optimal incubation time of this compound for a specific cell-based assay.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Cell culture medium appropriate for your cell line
- Multi-well plates (e.g., 96-well)
- Your specific assay reagents (e.g., agonist for receptor activation, substrate for transporter assay, cell viability reagent)
- Plate reader or other detection instrument
2. Procedure:
- Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase and will not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
- This compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium to cover a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Time-Course Incubation: Incubate the plates for a series of time points (e.g., 1, 4, 8, 12, 24, and 48 hours). The chosen time points should be based on the expected kinetics of the biological process being studied.
- Assay Performance: At the end of each incubation period, perform your specific functional assay. For example:
- For CysLT1 receptor antagonism: Add the CysLT1 agonist (e.g., LTD4) and measure the cellular response (e.g., calcium flux, cytokine release).
- For MRP inhibition: Add a fluorescent MRP substrate and measure its intracellular accumulation.
- For cell viability: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal.
- Data Analysis:
- For each time point, plot the assay response against the this compound concentration.
- Calculate the IC50 value for each incubation time.
- The optimal incubation time is the shortest duration that provides the maximal and most consistent inhibitory effect at the desired concentration.
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Incubation Time.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 5. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Pro-inflammatory Effects of MK-571
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected pro-inflammatory effects with the experimental compound MK-571.
Frequently Asked Questions (FAQs)
Q1: Is this compound exclusively an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1)?
A1: No. While this compound is a potent and selective competitive antagonist of the CysLT1 receptor (also known as the LTD4 receptor), it is also known to inhibit Multidrug Resistance Proteins (MRPs), specifically MRP1 (ABCC1) and MRP4.[1] This off-target activity is crucial to consider when interpreting experimental results.
Q2: Can this compound induce pro-inflammatory effects?
A2: Yes, under certain experimental conditions, this compound has been observed to exert pro-inflammatory effects, which is contrary to its expected anti-inflammatory action as a CysLT1 receptor antagonist. A primary example is the enhancement of interleukin-6 (IL-6) production in activated human monocytes.[2]
Q3: What is the mechanism behind the pro-inflammatory effect of this compound on IL-6 production?
A3: The enhancement of IL-6 production by this compound in human monocytes is linked to its inhibition of MRP1.[2] This effect is associated with increased phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), but not c-Jun N-terminal kinase (JNK).[2] The pro-inflammatory effect on IL-6 secretion is not preventable by leukotriene synthesis inhibitors, indicating it is independent of its CysLT1 receptor antagonism.[2]
Q4: In which cell types have the pro-inflammatory effects of this compound been observed?
A4: The most clearly documented pro-inflammatory effect of this compound, the enhancement of IL-6 production, has been reported in human peripheral blood monocytes stimulated with lipopolysaccharide (LPS) or interleukin-1 (IL-1).[2] The effects on other cell types, such as human mast cells, are more complex, with some studies showing inhibition of cytokine generation under specific conditions.[3][4]
Troubleshooting Guides
Problem: I am observing an unexpected increase in IL-6 levels in my monocyte/macrophage cultures after treatment with this compound.
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Possible Cause 1: Off-target effect via MRP1 inhibition.
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Troubleshooting Step 1: Verify the concentration of this compound used. The pro-inflammatory effect on IL-6 has been observed at concentrations typically used for CysLT1 receptor antagonism.
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Troubleshooting Step 2: To confirm the involvement of the p38 MAPK pathway, pre-treat your cells with a specific p38 inhibitor (e.g., SB203580) before adding this compound and the inflammatory stimulus. A reduction in the enhanced IL-6 production would suggest p38 pathway involvement.[2]
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Troubleshooting Step 3: If your experimental design allows, consider using an alternative CysLT1 receptor antagonist with a different off-target profile to see if the effect is specific to this compound.
-
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Possible Cause 2: Experimental artifact or contamination.
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Troubleshooting Step 1: Ensure the this compound solution is sterile and free of contaminants like endotoxin, which can independently stimulate IL-6 production.
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Troubleshooting Step 2: Run appropriate controls, including vehicle-only controls and stimulus-only controls, to isolate the effect of this compound.
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Problem: My results with this compound in mast cells are inconsistent with its role as an anti-inflammatory agent.
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Possible Cause: Complex signaling in mast cells.
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Troubleshooting Step 1: Be aware that the cytokine response in mast cells can be influenced by priming with other cytokines, such as IL-4.[3][5] The effect of this compound may differ in naïve versus primed mast cells.
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Troubleshooting Step 2: Consider the specific stimulus you are using to activate the mast cells (e.g., anti-IgE, cys-LTs). The signaling pathways activated can interact with the off-target effects of this compound.
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Troubleshooting Step 3: Analyze a panel of cytokines. This compound may have differential effects on the release of various inflammatory mediators from mast cells.
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Data Presentation
Table 1: Effect of this compound on IL-6 Secretion in Stimulated Human Monocytes
| Stimulus | This compound Treatment | Fold Induction of IL-6 Protein Secretion (Mean ± SD) | Reference |
| Lipopolysaccharide (LPS) | + | 2.0 ± 0.4 | [2] |
| Interleukin-1 (IL-1) | + | 5.7 ± 3.5 | [2] |
Experimental Protocols
Protocol 1: Investigation of this compound's Effect on IL-6 Production in Human Monocytes
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Cell Isolation and Culture:
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Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
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Enrich for monocytes using adherence to plastic tissue culture plates or by magnetic-activated cell sorting (MACS) with CD14 microbeads.
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Culture the monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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-
Pre-treatment and Stimulation:
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Pre-incubate the cultured monocytes with this compound (a typical concentration range to test would be 1-50 µM) or vehicle control (e.g., DMSO) for 30-60 minutes.
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If investigating signaling pathways, pre-treat with specific inhibitors (e.g., p38 inhibitor SB203580 at 1-10 µM) for 30-60 minutes prior to adding this compound.
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Stimulate the cells with either LPS (e.g., 100 ng/mL) or IL-1 (e.g., 10 ng/mL).
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-
Sample Collection and Analysis:
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For cytokine protein analysis: Collect the cell culture supernatant after a suitable incubation period (e.g., 18-24 hours). Measure IL-6 concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
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For mRNA analysis: Lyse the cells after a shorter incubation period (e.g., 4-6 hours) and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure IL-6 mRNA expression, using appropriate housekeeping genes for normalization.
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For signaling pathway analysis: Lyse the cells at various early time points (e.g., 0, 15, 30, 60 minutes) post-stimulation. Analyze the phosphorylation status of proteins like p38 MAPK by Western blotting using phospho-specific antibodies.
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Mandatory Visualizations
Caption: Signaling pathway of this compound-enhanced IL-6 production in monocytes.
Caption: Experimental workflow for investigating this compound's pro-inflammatory effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Interleukin-6 production by activated human monocytic cells is enhanced by this compound, a specific inhibitor of the multi-drug resistance protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MK-571 in Multidrug Resistance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MK-571 not reversing the multidrug resistance (MDR) phenotype in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of multidrug resistance?
This compound is a potent and selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[1][2] MRP1 is an ATP-binding cassette (ABC) transporter protein that actively pumps a wide range of chemotherapeutic drugs and their conjugated metabolites out of cancer cells, leading to reduced intracellular drug accumulation and, consequently, multidrug resistance.[3][4][5] this compound competitively binds to MRP1, thereby blocking its drug efflux function and aiming to restore the efficacy of anticancer drugs in MRP1-overexpressing resistant cells.[2]
Q2: Why might this compound fail to reverse the multidrug resistance phenotype in my cancer cell line?
There are several key reasons why this compound may not effectively reverse the MDR phenotype in your experiments:
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The MDR mechanism is not mediated by MRP1: The most common reason for failure is that the cancer cells' resistance is driven by other ABC transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). This compound is highly specific for MRP-associated resistance and does not significantly affect P-gp-mediated drug efflux.[6][7]
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Off-target effects: this compound was originally developed as a potent antagonist of the cysteinyl leukotriene D4 (LTD4) receptor (CysLTR1).[1][8] It also exhibits inhibitory activity against other MRP family members, such as MRP4, and at higher concentrations, it can inhibit phosphodiesterases.[9] These off-target effects can lead to complex cellular responses that may counteract the intended MDR reversal.
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Inherent cytotoxicity of this compound: The concentrations of this compound required to inhibit MRP1 can be close to its cytotoxic concentrations in some cell lines.[6][7] This can lead to a narrow therapeutic window and make it difficult to distinguish between MDR reversal and general toxicity.
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Suboptimal experimental conditions: Factors such as incorrect dosage, inappropriate incubation times, or issues with the experimental assays can all contribute to the apparent failure of this compound.
Q3: What are the typical concentrations of this compound used for MDR reversal experiments?
The effective concentration of this compound for reversing MRP1-mediated MDR typically ranges from 10 µM to 50 µM.[6][10] For instance, complete reversal of vincristine resistance was achieved at 30 µM in HL60/AR cells and 50 µM in GLC4/ADR cells.[10] However, it is crucial to determine the optimal non-toxic concentration for each specific cell line through a dose-response experiment.
Q4: Is this compound cytotoxic?
Yes, this compound can exhibit cytotoxicity, particularly at concentrations required for complete MRP1 inhibition. The half-maximal inhibitory concentration (IC50) for this compound's cytotoxicity has been reported to be in the range of 70-90 µM in cell lines like HL60/AR and GLC4/ADR.[6][7] It is essential to assess the cytotoxicity of this compound alone on your specific cell line before conducting MDR reversal experiments.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to reverse the MDR phenotype.
Problem: this compound does not sensitize resistant cells to the chemotherapeutic agent.
Initial Checks & Verifications
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Confirm the MDR Mechanism of Your Cell Line:
-
Question: Is the resistance in your cell line primarily mediated by MRP1?
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Action: Perform Western blotting or qPCR to confirm the overexpression of MRP1 (ABCC1) and the absence or low expression of other major MDR transporters like P-gp (ABCB1) and BCRP (ABCG2).
-
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Verify the Potency and Integrity of this compound:
-
Question: Is your this compound stock solution correctly prepared and stored?
-
Action: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C, protected from light.[1]
-
-
Optimize this compound Concentration:
-
Question: Are you using a non-toxic and effective concentration of this compound?
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Action: Perform a dose-response experiment to determine the IC50 value of this compound alone on your cell line. Use a concentration that effectively inhibits MRP1 without causing significant cell death.
-
Experimental & Data Interpretation Issues
| Issue | Possible Cause | Recommended Action |
| No effect on drug sensitivity | The MDR mechanism is not MRP1-dependent. | Use specific inhibitors for other transporters (e.g., verapamil for P-gp) to identify the correct MDR mechanism. |
| This compound concentration is too low. | Gradually increase the this compound concentration, ensuring it remains below the cytotoxic level. | |
| Insufficient incubation time with this compound. | Pre-incubate the cells with this compound for an adequate period (e.g., 1-4 hours) before adding the chemotherapeutic agent to allow for MRP1 inhibition. | |
| Increased cell death with this compound alone | This compound concentration is too high, causing cytotoxicity. | Refer to your dose-response curve and use a lower, non-toxic concentration of this compound. |
| Off-target effects of this compound are causing toxicity. | Consider using a more specific MRP1 inhibitor if available, or validate findings with siRNA-mediated knockdown of MRP1. | |
| Inconsistent or variable results | Issues with the cell viability assay. | Ensure proper controls are included (e.g., vehicle control, positive control with a known MRP1-reversing agent). Verify the linearity and sensitivity of your assay. |
| Cell line instability or heterogeneity. | Perform regular authentication of your cell line and ensure a consistent passage number is used for experiments. |
Data Presentation
Table 1: this compound Efficacy in Reversing MRP1-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| HL60/AR | Vincristine | 30 | Complete | [10] |
| GLC4/ADR | Vincristine | 50 | Complete | [10] |
| MCF7/MRP1 | Mitoxantrone | 50 | Partial | [11] |
| HEK293/MRP4 | 6-Mercaptopurine | 50 | Significant Sensitization | [1][9] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| HL60/AR | 70-90 | MTT Assay | [6][7] |
| GLC4/ADR | 70-90 | MTT Assay | [6][7] |
| HepG2.4D14 | 44.57 | CCK-8 Assay | [4] |
| A549/DX | >25 (non-toxic) | Cell Viability Assay | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound and its effect on reversing drug resistance.
Materials:
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96-well plates
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Cancer cell line of interest
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Complete culture medium
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This compound
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Chemotherapeutic agent
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
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For cytotoxicity of this compound: Add serial dilutions of this compound to the wells.
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For MDR reversal: Pre-incubate cells with a non-toxic concentration of this compound for 1-4 hours. Then, add serial dilutions of the chemotherapeutic agent.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Drug Efflux Assay (Calcein-AM Assay)
This assay measures the function of MRP1 by assessing the efflux of a fluorescent substrate, calcein-AM.
Materials:
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24-well or 96-well plates
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Cancer cell line of interest
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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Calcein-AM (1 mM stock in DMSO)
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This compound or other inhibitors
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Fluorescence microplate reader or flow cytometer
Procedure:
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Cell Seeding: Seed cells in a suitable plate and allow them to adhere overnight.
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Inhibitor Pre-incubation: Wash the cells with HBSS and pre-incubate with this compound (at the desired concentration) or vehicle control in HBSS for 30 minutes at 37°C.
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Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM to each well and incubate for 30 minutes at 37°C.
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Efflux:
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For Plate Reader: After incubation, wash the cells with ice-cold HBSS to remove extracellular Calcein-AM. Add fresh HBSS (with or without inhibitor) and measure the fluorescence intensity at different time points (e.g., 0, 30, 60, 90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
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For Flow Cytometry: After the efflux period, detach the cells, wash with ice-cold PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: A decrease in fluorescence over time indicates active efflux. Inhibition of efflux by this compound will result in higher intracellular fluorescence compared to the control.
Mandatory Visualizations
Caption: MRP1-mediated drug efflux and its inhibition by this compound.
Caption: Troubleshooting workflow for failed this compound experiments.
References
- 1. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. repositorio.usp.br [repositorio.usp.br]
Technical Support Center: The Impact of MK-571 on Intracellular cAMP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of MK-571 on intracellular cyclic AMP (cAMP) degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and cAMP signaling.
| Question | Possible Cause & Troubleshooting Steps |
| Why am I observing a much larger increase in intracellular cAMP than expected after treating my cells with this compound? | 1. Off-Target PDE Inhibition: At concentrations of 30 µM and higher, this compound can directly inhibit phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1] This effect is independent of its role as a Multidrug Resistance Protein (MRP) inhibitor. Troubleshooting Steps: * Review Concentration: Verify the concentration of this compound used. If it is in the high micromolar range (≥30 µM), PDE inhibition is a likely contributor to the elevated cAMP levels.[1] * Dose-Response Experiment: Perform a dose-response curve with this compound to determine the concentration at which you observe the desired effect (MRP inhibition) without significant off-target PDE inhibition. The IC50 for MRP4-mediated cAMP efflux is approximately 9.1 µM, whereas the IC50 for total cAMP-PDE activity is around 50 µM.[1] * Use Alternative Inhibitors: Consider using a more specific MRP inhibitor if available, or use a low concentration of this compound in combination with a specific PDE inhibitor to isolate the effects. |
| I am not seeing any change in global intracellular cAMP levels at low concentrations of this compound (e.g., 20 µM). Does this mean MRPs are not involved in cAMP transport in my cells? | 1. Localized vs. Global cAMP: Inhibition of MRP-mediated cAMP efflux might not always lead to a detectable change in global intracellular cAMP levels, especially at lower concentrations of this compound.[1] The effect might be confined to specific subcellular compartments, such as near the plasma membrane.[1][2] Troubleshooting Steps: * Subcellular cAMP Measurement: Employ targeted cAMP sensors (e.g., FRET-based sensors like cAMP-EPAC2-PM) to measure cAMP concentrations in specific microdomains, such as the submembrane compartment.[1][2] * Downstream Effector Analysis: Assess the activation of downstream effectors of cAMP signaling, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) or Protein Kinase A (PKA) substrates, which can be more sensitive readouts of localized cAMP changes.[1] * Cell Type Dependency: The contribution of MRPs to cAMP efflux can vary significantly between cell types. The effect of 20 µM this compound on global cAMP may be more pronounced in some cells (like MEFs) than in others (like T84 cells).[1] |
| My results with this compound are inconsistent across experiments. | 1. Compound Stability and Handling: this compound can be unstable, and its solubility can be an issue. Troubleshooting Steps: * Fresh Preparations: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[3] * Solubility Check: Ensure that this compound is fully dissolved in your culture medium at the final working concentration. Precipitates can lead to inaccurate dosing. 2. Cell Culture Conditions: Variations in cell density, passage number, or stimulation conditions can affect cAMP dynamics. Troubleshooting Steps: * Standardize Protocols: Maintain consistent cell culture and experimental conditions. * Control Experiments: Include appropriate positive controls (e.g., a known adenylyl cyclase activator like forskolin or a broad-spectrum PDE inhibitor like IBMX) and negative controls (vehicle-treated cells) in every experiment. |
| How can I differentiate between the MRP-inhibitory and PDE-inhibitory effects of this compound in my experiments? | 1. Concentration Gradient: Utilize a range of this compound concentrations. Effects observed at lower concentrations (≤ 20 µM) are more likely attributable to MRP inhibition, while effects at higher concentrations (≥ 50 µM) are likely dominated by PDE inhibition.[1] 2. Genetic Approaches: * siRNA/shRNA Knockdown: Use RNA interference to specifically knock down the expression of MRP4 or other relevant MRPs. Compare the effect of this compound in control vs. knockdown cells. * CRISPR/Cas9 Knockout: Generate cell lines with a genetic knockout of the MRP of interest for a more definitive assessment. 3. Comparative Pharmacology: * Use Probenecid: Probenecid is another MRP inhibitor that has been reported to have less potent effects on PDEs compared to this compound.[2] Comparing the effects of both compounds can provide insights. * Specific PDE Inhibitors: Use highly specific inhibitors for different PDE families (e.g., Rolipram for PDE4) and compare the resulting phenotype to that induced by high concentrations of this compound.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor (CysLT1).[3][4][5] It is also widely used as an inhibitor of Multidrug Resistance Proteins (MRPs), particularly MRP1 and MRP4, which are involved in the efflux of various molecules, including cAMP.[4][6] |
| How does this compound affect intracellular cAMP degradation? | This compound can increase intracellular cAMP levels through two main mechanisms: 1. Inhibition of cAMP Efflux: By blocking MRPs (primarily MRP4), this compound prevents the transport of cAMP out of the cell, leading to its intracellular accumulation.[7] 2. Inhibition of PDE Activity: At higher concentrations (IC50 ~50 µM), this compound directly inhibits cAMP-degrading phosphodiesterases (PDEs), such as PDE4D.[1][8] This leads to a reduction in the rate of intracellular cAMP degradation. |
| Does this compound affect cAMP synthesis? | No, studies have shown that this compound does not directly stimulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP.[1] |
| What are the known off-target effects of this compound? | Besides its primary targets (CysLT1 receptor and MRPs), the most significant off-target effect relevant to cAMP signaling is the inhibition of phosphodiesterases.[1][2][6] It can also inhibit other MRP isoforms like MRP2, MRP3, and MRP5.[2] |
| What concentration of this compound should I use in my experiments? | The optimal concentration depends on the intended target. * To primarily inhibit MRP-mediated cAMP efflux, concentrations between 10-20 µM are commonly used.[1] The IC50 for inhibiting cAMP efflux in T84 cells is 9.1 ± 2 µM.[1] * If investigating the effects of PDE inhibition by this compound, concentrations of 50 µM or higher are necessary.[1] It is crucial to acknowledge the dual inhibitory action at these higher concentrations. |
Quantitative Data Summary
| Parameter | Cell Type / Enzyme | Value (IC50) | Reference |
| Inhibition of cAMP Efflux | T84 Cells | 9.1 ± 2 µM | [1] |
| Inhibition of Total cAMP-PDE Activity | T84 Cell Extracts | 50 ± 5 µM | [1] |
| Inhibition of PDE4D Activity | Recombinant PDE4D9 | 45 ± 11 µM | [1] |
Experimental Protocols
Protocol: Measurement of Intracellular cAMP Accumulation
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in cultured cells treated with this compound using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Adenylyl cyclase agonist (e.g., Forskolin, Isoproterenol)
-
Broad-spectrum PDE inhibitor (e.g., IBMX) for positive control
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP assay kit (ELISA or RIA)
-
Plate reader or gamma counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation:
-
Wash the cells once with serum-free medium or PBS.
-
Pre-incubate the cells with either vehicle control or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for a specified time (e.g., 10-30 minutes). Include a positive control group pre-incubated with a PDE inhibitor like IBMX (e.g., 100 µM).
-
-
Stimulation:
-
After pre-incubation, add an adenylyl cyclase agonist (e.g., 10 µM Forskolin) to the wells to stimulate cAMP production.
-
Incubate for a defined period (e.g., 5-15 minutes). The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Stop the reaction by aspirating the medium.
-
Add ice-cold lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stabilize the cAMP.
-
Incubate on ice for 10-20 minutes.
-
-
Lysate Collection:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
cAMP Measurement:
-
Perform the cAMP assay on the supernatant according to the manufacturer's instructions (ELISA or RIA).
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Normalize the measured cAMP concentration to the total protein concentration for each sample (e.g., pmol cAMP/mg protein).
-
Compare the cAMP levels in this compound-treated groups to the vehicle-treated control group.
-
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibitory action of this compound on cAMP efflux and degradation.
Experimental Workflow Diagram
References
- 1. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: MK-571 Interference with Flavonol Glucuronidation Assays
Welcome to the technical support center for researchers encountering unexpected results in flavonol glucuronidation assays when using the multidrug resistance protein 2 (MRP2) inhibitor, MK-571. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate this common experimental challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using this compound to study the role of MRP2 in the efflux of flavonol glucuronides, but I'm seeing a significant decrease in the overall formation of glucuronides, not just their apical efflux. Is this expected?
A1: Yes, this is a known phenomenon. While this compound is a widely used inhibitor of the MRP2 transporter, it has been demonstrated to also directly inhibit the phase II conjugation of flavonols.[1] This means that at concentrations typically used to inhibit MRP2 (e.g., 50 µM), this compound can directly interfere with the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidating your flavonol substrate.[1] This leads to a reduction in the total amount of flavonol glucuronides produced in your assay.
Q2: How can I determine if the reduced levels of flavonol glucuronides in my cell-based assay are due to MRP2 inhibition or direct UGT inhibition by this compound?
A2: Differentiating between these two effects is crucial for the correct interpretation of your results. Here’s a troubleshooting workflow:
-
Analyze the Efflux Ratio: In a transwell assay (e.g., using Caco-2 cells), if this compound were only inhibiting the apical efflux transporter MRP2, you would expect to see a decrease in the amount of glucuronide in the apical chamber and a potential increase in the basolateral chamber and/or inside the cells. A key indicator is a significant change in the apical to basolateral (AP:BL) efflux ratio. However, if this compound is primarily inhibiting UGT activity, you will observe a general decrease in glucuronide levels in all compartments (apical, basolateral, and intracellular), with a less pronounced or no significant change in the AP:BL efflux ratio.[1]
-
Measure Intracellular Aglycone Concentration: Inhibition of UGT enzymes will lead to a buildup of the unconjugated flavonol (aglycone) inside the cells. If you observe an increase in the intracellular concentration of your flavonol substrate in the presence of this compound, it strongly suggests inhibition of its metabolism.[1]
-
Perform a Cell-Free Assay: To confirm direct inhibition of UGT enzymes, you can perform the glucuronidation assay using a cell-free system, such as human liver microsomes (HLM) or recombinant human UGT enzymes. These systems lack active transporters, so any reduction in glucuronide formation in the presence of this compound can be directly attributed to enzyme inhibition.
The following diagram illustrates the logical workflow to distinguish between MRP2 and UGT inhibition by this compound in a cell-based assay.
Q3: Is there quantitative data on the inhibitory potency of this compound against UGT enzymes?
A3: Yes, some data is available. For the flavonol kaempferol, this compound has been shown to be a competitive inhibitor of its glucuronidation. The inhibitory constant (Ki) for the formation of kaempferol-4′-O-glucuronide was estimated to be 19.7 µM in a Caco-2/TC7 cell-free extract.[1] It is important to note that the inhibitory potency of this compound may vary depending on the specific UGT isoform and the flavonol substrate being used.
Quantitative Data: this compound Inhibition of Flavonol Glucuronidation
The following table summarizes the known quantitative data for this compound inhibition of flavonol glucuronidation. Researchers should be aware that this data is limited and further characterization with specific recombinant UGT isoforms is recommended for precise determination of inhibitory constants for their particular experimental system.
| Flavonol Substrate | Glucuronide Product | Enzyme Source | Inhibition Type | Ki (µM) |
| Kaempferol | Kaempferol-4′-O-glucuronide | Caco-2/TC7 cell-free extract | Competitive | 19.7[1] |
Experimental Protocols
Protocol 1: In Vitro Flavonol Glucuronidation Assay using Recombinant Human UGT Enzymes
This protocol is designed to measure the formation of a flavonol glucuronide by a specific UGT isoform and to assess the inhibitory potential of a compound like this compound.
Materials:
-
Recombinant human UGT isoform (e.g., UGT1A1, UGT1A9)
-
Flavonol substrate (e.g., kaempferol, quercetin)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
This compound (or other potential inhibitor)
-
Acetonitrile
-
Formic acid
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes or 96-well plates
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the flavonol substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 25 µg/mL alamethicin.
-
Prepare the UDPGA solution in water.
-
-
Incubation:
-
In a microcentrifuge tube or well of a 96-well plate, add the following in order:
-
Incubation buffer
-
Recombinant UGT enzyme (final concentration typically 0.1-0.5 mg/mL)
-
Flavonol substrate (at a concentration near its Km if known, otherwise start with 10-50 µM)
-
This compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) or a vehicle control.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 30-60 minutes, ensure the reaction is in the linear range), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube or well for analysis.
-
Analyze the formation of the flavonol glucuronide using a validated LC-MS/MS method.
-
Protocol 2: Caco-2 Transwell Assay to Assess Flavonol Conjugate Efflux
This protocol is used to study the transport of flavonol glucuronides across a polarized cell monolayer and to investigate the effects of inhibitors like this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Flavonol substrate
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells and seed them onto transwell inserts at an appropriate density.
-
Allow the cells to differentiate for 21-25 days to form a polarized monolayer. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the flavonol substrate to the apical (AP) chamber.
-
In the inhibitor group, add this compound to the apical chamber along with the substrate.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C in a humidified incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the AP and BL chambers.
-
After the final time point, wash the cells, and then lyse them to collect the intracellular content.
-
-
Sample Analysis:
-
Analyze the concentrations of the flavonol aglycone and its glucuronide conjugates in the AP, BL, and cell lysate samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the transport in both directions (AP to BL and BL to AP).
-
Calculate the efflux ratio (Papp BL-AP / Papp AP-BL).
-
Compare the results from the control and this compound treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the metabolic pathway of flavonols in an enterocyte (like a Caco-2 cell) and the points of inhibition by this compound.
References
Technical Support Center: Accounting for MK-571's Effect on PDE Activity in cAMP Studies
Welcome to the technical support center for researchers utilizing MK-571 in studies involving cyclic AMP (cAMP) signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound on phosphodiesterase (PDE) activity, which can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is widely recognized as a potent and selective antagonist of the cysteinyl leukotriene D4 receptor (CysLT1).[1] Additionally, it is a well-characterized inhibitor of multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4, which are involved in the efflux of various molecules, including cAMP, from cells.[2][3]
Q2: Does this compound have effects other than CysLT1 antagonism and MRP inhibition?
A2: Yes, research has demonstrated that this compound can act as a competitive inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the intracellular degradation of cAMP.[2][4] This off-target effect is crucial to consider when designing and interpreting experiments focused on cAMP signaling.
Q3: At what concentrations does this compound inhibit MRPs versus PDEs?
A3: The inhibitory concentration of this compound differs for MRPs and PDEs. Studies have shown that this compound can block MRP-mediated cAMP efflux with an IC50 value of approximately 9.1 µM. In contrast, its inhibition of total cAMP-PDE activity occurs at higher concentrations, with a reported IC50 of around 50 µM. For specific isoforms like PDE4D9, the IC50 is approximately 45 µM when the cAMP concentration is 1 µM, and this drops to about 18.2 µM at a lower cAMP concentration of 0.1 µM, indicating competitive inhibition.[2]
Q4: Can the PDE-inhibitory effect of this compound be significant at concentrations used for MRP inhibition?
A4: Yes, even at concentrations typically used to inhibit MRPs (e.g., 20 µM), this compound can cause partial inactivation of PDE activity.[2][4] The significance of this effect on total intracellular cAMP levels can depend on the specific cell type, the dominant PDE isoforms expressed, and the strength of the stimulus used to induce cAMP production.[2]
Troubleshooting Guides
Issue 1: Unexpectedly high intracellular cAMP levels after treatment with this compound.
-
Possible Cause: You may be observing a combination of MRP inhibition (reduced cAMP efflux) and off-target PDE inhibition (reduced cAMP degradation) by this compound, especially if using concentrations at or above 20 µM.[2][4]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment with this compound to determine the lowest effective concentration for MRP inhibition in your specific cell system. This can help minimize the off-target effect on PDEs.
-
Use of Alternative MRP Inhibitors: Consider using other MRP inhibitors that may have a different profile of PDE inhibition. However, be aware that other MRP inhibitors, such as probenecid, have also been reported to inhibit PDEs, although potentially with different potencies.[5]
-
Control for PDE Inhibition: Include a known, specific PDE inhibitor (e.g., rolipram for PDE4) as a positive control in your experiments.[4] This will help you to contextualize the magnitude of the cAMP increase caused by PDE inhibition alone.
-
Measure PDE Activity Directly: Perform an in vitro PDE activity assay using cell lysates treated with the same concentrations of this compound used in your cell-based experiments. This will directly quantify the extent of PDE inhibition.
-
Issue 2: Difficulty in attributing the observed increase in cAMP solely to MRP inhibition.
-
Possible Cause: The dual mechanism of this compound makes it challenging to dissect the individual contributions of MRP and PDE inhibition to the overall cAMP accumulation.
-
Troubleshooting Steps:
-
Kinetic Analysis: Measure intracellular and extracellular cAMP levels at multiple time points after stimulation. Inhibition of MRPs should lead to a more rapid increase in intracellular cAMP and a corresponding decrease in extracellular cAMP. The effect of PDE inhibition on intracellular cAMP may have different kinetics.
-
Genetically Modified Cell Lines: If possible, use cell lines with genetic knockdown or knockout of the specific MRP transporter of interest. Comparing the effect of this compound in these cells to wild-type cells can help to isolate the MRP-dependent component of the response.
-
Subcellular cAMP Measurement: Employ FRET-based cAMP sensors targeted to specific subcellular compartments (e.g., near the plasma membrane). This can help to distinguish between localized cAMP pools that may be differentially regulated by MRPs and PDEs.[2][5]
-
Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound for its different targets.
| Target | Substrate/Condition | IC50 Value | Reference |
| MRP-mediated cAMP efflux | Forskolin-stimulated T84 cells | 9.1 ± 2 µM | [2] |
| Total cAMP-PDE activity | T84 cell extracts (1 µM cAMP) | 50 ± 5 µM | [2] |
| Recombinant PDE4D9 | 1 µM cAMP | 45 ± 11 µM | [2] |
| Recombinant PDE4D9 | 0.1 µM cAMP | 18.2 ± 1 µM | [2] |
| cGMP-PDE activity | T84 cell extracts (0.1 µM cGMP) | 11 ± 4 µM | [2] |
Experimental Protocols
Protocol: In Vitro PDE Activity Assay with this compound
This protocol is a general guideline for measuring the inhibitory effect of this compound on PDE activity in cell lysates and can be adapted for use with commercial assay kits (e.g., Promega PDE-Glo™, Abcam Colorimetric PDE Activity Assay Kit).[6][7][8][9]
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
cAMP substrate
-
PDE assay buffer
-
Specific PDE inhibitor (e.g., rolipram for PDE4, as a positive control)
-
Commercial PDE activity assay kit (follow manufacturer's instructions for reagent preparation and detection)
-
Microplate reader (luminometer or spectrophotometer, depending on the assay kit)
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest your cells of interest.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins (including PDEs).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the PDE assay buffer. Also, prepare dilutions of a known PDE inhibitor as a positive control and a vehicle control (DMSO).
-
In a microplate, add the cell lysate (normalized for protein concentration) to each well.
-
Add the different concentrations of this compound, the positive control inhibitor, or the vehicle control to the respective wells.
-
Pre-incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the PDEs.
-
-
Initiation of PDE Reaction:
-
Initiate the reaction by adding the cAMP substrate to each well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the reaction temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the PDE reaction according to the kit manufacturer's instructions (e.g., by adding a termination buffer).
-
Proceed with the detection steps as outlined in the commercial assay kit protocol. This typically involves a series of enzymatic reactions that convert the remaining cAMP into a detectable signal (luminescence or absorbance).
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
cAMP Signaling Pathway and Points of this compound Intervention
Caption: this compound's dual inhibitory action on cAMP signaling.
Experimental Workflow for Differentiating MRP vs. PDE Inhibition
Caption: Logical workflow for troubleshooting this compound effects.
References
- 1. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 9. promega.com [promega.com]
Validation & Comparative
A Head-to-Head Comparison of MK-571 and Montelukast for In Vitro CysLT1 Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely recognized cysteinyl leukotriene receptor 1 (CysLT1) antagonists: MK-571 and Montelukast. The following sections detail their comparative inhibitory performance, the experimental protocols used for these assessments, and the underlying signaling pathway of the CysLT1 receptor.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Montelukast against the CysLT1 receptor have been quantified in various in vitro systems. While absolute values can vary based on experimental conditions, radioligand binding assays provide a standardized method for assessing receptor affinity. A key study directly comparing the two compounds in COS-7 cells transiently expressing the human CysLT1 receptor yielded the following inhibition constants (Ki) against [3H]LTD4 binding.
| Compound | Inhibition Constant (Ki) [nM] | Cell System | Radioligand |
| This compound | 0.8 ± 0.2 | COS-7 | [3H]LTD4 |
| Montelukast | 0.3 ± 0.1 | COS-7 | [3H]LTD4 |
Data sourced from a comparative study on CysLT1 receptor antagonists.
These data indicate that, under these specific experimental conditions, Montelukast exhibits a slightly higher binding affinity for the CysLT1 receptor than this compound.
Experimental Methodologies
The following protocols outline the standard procedures for determining the in vitro inhibitory activity of compounds like this compound and Montelukast against the CysLT1 receptor.
CysLT1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected with a plasmid encoding the human CysLT1 receptor.
-
Cells are cultured to a high density and harvested.
-
The cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in a suitable buffer and stored at -80°C.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM CaCl2).
-
A fixed concentration of the radioligand, typically [3H]LTD4 (e.g., 0.5 nM).
-
A range of concentrations of the competitor compound (this compound or Montelukast) or vehicle for total binding.
-
For non-specific binding determination, a high concentration of an unlabeled CysLT1 antagonist (e.g., 1 µM zafirlukast) is used.
-
The reaction is initiated by the addition of the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LTD4-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the CysLT1 receptor agonist, LTD4.
1. Cell Culture:
-
Cells endogenously expressing the CysLT1 receptor (e.g., U937 cells) or cells stably transfected with the CysLT1 receptor (e.g., CHO-K1) are seeded into black-walled, clear-bottom 96-well plates and cultured to near confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
After loading, the cells are washed with the buffer to remove any extracellular dye.
3. Antagonist Incubation:
-
The cells are then incubated with various concentrations of the antagonist (this compound or Montelukast) or vehicle for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
The baseline fluorescence is measured for a short period.
-
A specific concentration of the CysLT1 receptor agonist, LTD4 (typically at its EC80 concentration), is injected into each well.
-
The fluorescence intensity is continuously monitored for a period of time (e.g., 1-3 minutes) to record the calcium flux.
5. Data Analysis:
-
The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is calculated for each well.
-
The data are normalized to the response induced by LTD4 in the absence of an antagonist.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the LTD4-induced calcium mobilization, is determined by non-linear regression analysis.
Visualization of Key Pathways and Processes
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1] Activation of the receptor by its endogenous ligand, LTD4, initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and inflammation.
Caption: CysLT1 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to MK-571 and Zafirlukast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied cysteinyl leukotriene receptor 1 (CysLT1) antagonists, MK-571 and zafirlukast, within the context of preclinical asthma research. While both compounds are instrumental in investigating the role of cysteinyl leukotrienes in asthma pathophysiology, direct head-to-head comparative studies in preclinical models are limited. This document synthesizes the available data to offer an objective overview of their pharmacological profiles and efficacy in various experimental settings.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Both this compound and zafirlukast are selective and competitive antagonists of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway.[2] Their binding to the CysLT1 receptor on airway smooth muscle cells, eosinophils, and mast cells triggers a cascade of events central to asthma pathogenesis, including bronchoconstriction, increased vascular permeability, mucus hypersecretion, and inflammatory cell recruitment.[2][3] By blocking this interaction, this compound and zafirlukast effectively inhibit these pro-asthmatic responses.[1][2]
Comparative Efficacy in Preclinical Models
Direct comparative data for this compound and zafirlukast from the same preclinical asthma study is scarce. However, by synthesizing findings from various studies, we can infer their relative activities.
In Vitro Studies
In vitro models using isolated tissues and cells are crucial for determining the potency and mechanism of action of drug candidates.
Table 1: Comparative In Vitro Activity of CysLT1 Receptor Antagonists
| Parameter | Zafirlukast | This compound | Other Antagonists (for context) | Experimental Model | Reference |
| Inhibition of LTD₄-induced mucus secretion (IC₅₀) | 0.6 µM | Not Reported | Pranlukast: 0.3 µM | Ovalbumin-sensitized guinea pig trachea | [4] |
| Inhibition of LTD₄-induced contraction (pKb) | 6.5 | Not Reported | Pranlukast: 6.9, Pobilukast: 7.0 | Human bronchus | |
| Binding Affinity for ³H-LTD₄ Receptor (CysLT1) | High | Not directly compared | Montelukast: High (similar to Zafirlukast) | Human lung parenchyma | [5] |
| Interaction with high-affinity ³H-LTC₄ binding site | No interaction | Not Reported | Montelukast & Pranlukast: Yes | Human lung parenchyma | [5] |
Note: pKb is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.
These data suggest that while both zafirlukast and other CysLT1 antagonists like pranlukast are effective in vitro, there may be subtle differences in their potency and receptor interaction profiles. A notable finding is that zafirlukast, unlike montelukast and pranlukast, does not appear to interact with the high-affinity binding site for LTC₄ in human lung parenchyma, indicating potential pharmacological distinctions among CysLT1 antagonists.[5]
In Vivo Studies
Animal models of asthma are essential for evaluating the in vivo efficacy of drug candidates on complex physiological processes like airway hyperresponsiveness (AHR) and inflammation. A frequently used model is the ovalbumin (OVA)-sensitized and challenged mouse or guinea pig.
While direct comparative in vivo studies are lacking, individual studies have demonstrated the efficacy of both compounds.
-
This compound: In a mouse model of allergic asthma, this compound has been shown to inhibit pulmonary inflammatory cell infiltration, airway mucus production, and the levels of various inflammatory proteins in bronchoalveolar lavage fluid.
-
Zafirlukast: Studies have shown that zafirlukast can attenuate both early and late asthmatic responses to inhaled allergens and reduce the associated bronchial hyperresponsiveness.[6] In guinea pigs, zafirlukast has been shown to inhibit leukotriene- and antigen-induced bronchoconstriction.
Qualitatively, both this compound and zafirlukast have been reported to decrease the early and late asthmatic responses to inhaled allergens.[6]
Experimental Protocols
Representative In Vivo Asthma Model: Ovalbumin-Sensitized Mouse
A common protocol to induce an allergic asthma phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).
Detailed Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized with intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14).
-
Challenge: Subsequently, mice are challenged with aerosolized ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 21, 22, and 23).
-
Drug Administration: this compound or zafirlukast is typically administered (e.g., via i.p. injection or oral gavage) at a predetermined time before each allergen challenge.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): 24-48 hours after the final challenge, AHR is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing concentrations of a bronchoconstrictor like methacholine, often using techniques like whole-body plethysmography or a flexiVent system.
-
Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Levels of key cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates are measured by ELISA.
-
Histology: Lung tissue is processed for histological analysis (e.g., H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Conclusion
Both this compound and zafirlukast are valuable tools for investigating the cysteinyl leukotriene pathway in preclinical asthma models. The available evidence indicates that both are effective CysLT1 receptor antagonists capable of mitigating key features of asthma, including bronchoconstriction and airway inflammation.
However, the lack of direct, head-to-head comparative studies with quantitative data makes it challenging to definitively state whether one is superior to the other in preclinical settings. The choice between this compound and zafirlukast for a particular study may depend on factors such as the specific research question, the animal model being used, and the desired route of administration. Future preclinical studies directly comparing these two compounds under identical experimental conditions would be highly beneficial to the research community for a more nuanced understanding of their relative efficacy and for informing the development of novel anti-asthma therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Validating MK-571 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-571 with alternative compounds for in vivo target engagement studies. This compound is a well-established chemical probe, notable for its dual antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1) and inhibition of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. Understanding its in vivo target engagement is crucial for the accurate interpretation of experimental results. This document outlines experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in the selection of the most appropriate tools for your research.
Introduction to this compound and its Targets
This compound is a potent and selective antagonist of the CysLT1 receptor, a G-protein coupled receptor involved in inflammatory pathways, particularly in asthma and allergic rhinitis.[1] However, it is also widely used as an inhibitor of MRP1, an ATP-binding cassette (ABC) transporter that effluxes a wide range of substrates, including chemotherapeutic agents, from cells, thereby contributing to multidrug resistance in cancer.[2][3] This dual activity necessitates careful experimental design to dissect its effects on each target.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is activated by cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are inflammatory lipid mediators. Activation of CysLT1, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in an increase in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately mediates pro-inflammatory responses such as smooth muscle contraction, increased vascular permeability, and eosinophil migration.
Caption: CysLT1 Receptor Signaling Pathway and site of this compound inhibition.
MRP1 Efflux Pump Mechanism
MRP1 is a transmembrane protein that actively transports a diverse array of substrates out of the cell, utilizing the energy from ATP hydrolysis. Its substrates include glutathione conjugates, leukotriene C4 (an endogenous substrate), and various anticancer drugs. Inhibition of MRP1 can lead to the intracellular accumulation of these substrates, which is a key strategy to overcome multidrug resistance in cancer.
Caption: Mechanism of MRP1-mediated substrate efflux and its inhibition by this compound.
In Vivo Target Engagement Validation: Experimental Workflow
Validating the engagement of this compound with its targets in a living organism is a critical step. The general workflow involves administering the compound to an animal model, followed by assessments to confirm target interaction and downstream effects.
Caption: A generalized workflow for validating in vivo target engagement of this compound.
Comparison of this compound with Alternatives
The choice of an in vivo tool compound depends on the specific research question, particularly whether the focus is on CysLT1 antagonism, MRP1 inhibition, or both.
CysLT1 Receptor Antagonists
For studies focused on the CysLT1 receptor, several alternatives to this compound are available, some of which are approved for clinical use in asthma.
| Compound | In Vitro Potency (Ki or IC50) | In Vivo Model | In Vivo Dose | Key Findings |
| This compound | Ki: 0.22 nM (guinea pig lung), 2.1 nM (human lung)[4] | Guinea pig | 0.001-3.0 mg/kg (i.v.) | Antagonized LTD4-induced bronchoconstriction[4] |
| Montelukast | IC50: ~1-5 nM | Mouse (Asthma model) | 6 mg/kg/day (p.o.) | Suppressed eosinophilic inflammation and CysLT1 receptor upregulation[5] |
| Mouse (AAA model) | 1-10 mg/kg/day (gavage) | Reduced aortic aneurysm progression[6] | ||
| Zafirlukast | IC50: ~20.6 nM[7] | Mouse (Ovarian cancer) | 30 mg/kg/day (i.p.) | Inhibited tumor growth[8] |
| Mouse (Lung inflammation) | - | Ameliorated LPS and bleomycin-induced lung inflammation[9] | ||
| Pranlukast | IC50: ~4.3 nM[1] | Mouse (Pulmonary fibrosis) | 30 mg/kg/day (p.o.) | Attenuated the progression of pulmonary fibrosis[3] |
| Rat (Intestinal damage) | 1-10 mg/kg (p.o.) | Protected against indomethacin-induced small intestinal lesions[10] |
MRP1 Inhibitors
For studies targeting MRP1, particularly in the context of overcoming multidrug resistance, more specific inhibitors than this compound are often preferred.
| Compound | In Vitro Potency (EC50) | In Vivo Model | In Vivo Dose | Key Findings |
| This compound | - | Mouse (Glioblastoma) | - | Enhanced vincristine and etoposide-induced cell death in vitro[11] |
| Mouse (Lung resistant tumor) | 3 mg/kg | Abated the cytotoxic effect of sensitizer compounds, supporting an MRP1-mediated effect[12] | ||
| Reversan | Potent inhibitor | Mouse (Neuroblastoma) | 10 mg/kg/day (i.p.) | Increased survival time when combined with vincristine or etoposide[2][13] |
| Probenecid | - | - | - | Had no effect on HCV replication in an in vitro study, unlike this compound[14] |
Experimental Protocols
In Vivo CysLT1 Target Engagement in an Asthma Model (using Montelukast)
Objective: To assess the in vivo engagement of CysLT1 by montelukast by measuring its effect on airway inflammation and receptor expression in a mouse model of asthma.
Animal Model: C57BL/6 mice.
Protocol:
-
Asthma Induction: Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14. From day 21, challenge the mice with aerosolized OVA for 30 minutes daily for 7 days.
-
Compound Administration: Administer montelukast (6 mg/kg) or vehicle orally once daily from day 1, 30 minutes before each OVA challenge, for 20 consecutive days.[5]
-
Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, euthanize the mice and perform BAL by instilling and retrieving PBS through a tracheal cannula.
-
Cell Counts: Centrifuge the BAL fluid and count the total and differential inflammatory cells (eosinophils, neutrophils, macrophages, lymphocytes) in the cell pellet.
-
Cytokine Analysis: Measure the levels of IL-5 in the BAL fluid supernatant using ELISA.
-
Gene Expression Analysis: Isolate RNA from lung tissue and perform quantitative real-time PCR to measure the mRNA expression levels of Cysltr1 and Cysltr2.[5]
Expected Outcome: Successful target engagement by montelukast is indicated by a significant reduction in eosinophil numbers in the BAL fluid and lung tissue, decreased IL-5 levels in the BAL fluid, and suppression of the OVA-induced upregulation of Cysltr1 mRNA expression.[5]
In Vivo MRP1 Target Engagement in a Neuroblastoma Xenograft Model (using Reversan)
Objective: To validate the in vivo target engagement of MRP1 by Reversan by assessing its ability to enhance the efficacy of chemotherapy in a mouse model of neuroblastoma.
Animal Model: Nude mice bearing subcutaneous human neuroblastoma xenografts (e.g., from SH-SY5Y cells).
Protocol:
-
Tumor Implantation: Subcutaneously inject neuroblastoma cells into the flank of nude mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Compound Administration: Randomize mice into treatment groups: vehicle control, chemotherapy alone (e.g., vincristine or etoposide), Reversan alone (10 mg/kg), and chemotherapy plus Reversan. Administer treatments daily for 5 consecutive days via intraperitoneal injection.[2]
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Survival Analysis: Monitor mice for signs of tumor progression and overall survival. Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of distress.
-
(Optional) Biomarker Analysis: At the end of the study, tumors can be harvested to assess the intracellular accumulation of the chemotherapeutic agent (a direct substrate of MRP1) using techniques like HPLC or mass spectrometry.
Expected Outcome: Effective in vivo MRP1 inhibition by Reversan will be demonstrated by a significant delay in tumor growth and an increase in the survival of mice treated with the combination of Reversan and chemotherapy compared to chemotherapy alone.[2][13]
Conclusion
Validating the in vivo target engagement of this compound requires a clear understanding of its dual activity and the selection of appropriate experimental models and readouts. For CysLT1-focused research, clinically approved drugs like montelukast and zafirlukast offer viable alternatives with established in vivo efficacy. When investigating MRP1-mediated multidrug resistance, more specific inhibitors such as Reversan may provide clearer results by avoiding the confounding effects of CysLT1 antagonism. The protocols and comparative data presented in this guide are intended to assist researchers in designing robust in vivo studies to accurately probe the roles of these important molecular targets.
References
- 1. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule MRP1 Inhibitor Reversan Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pranlukast, a cysteinyl leukotriene type 1 receptor antagonist, attenuates the progression but not the onset of silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 5. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine Leukotriene Receptor Antagonist—Montelukast—Treatment Improves Experimental Abdominal Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting thiol isomerase activity with zafirlukast to treat ovarian cancer from the bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of pranlukast, a cysteinyl-leukotriene receptor 1 antagonist, on indomethacin-induced small intestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme [frontiersin.org]
- 12. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule multidrug resistance-associated protein 1 inhibitor reversan increases the therapeutic index of chemotherapy in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
MK-571: A Comparative Analysis of its Cross-Reactivity with Leukotriene Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cysteinyl leukotriene (CysLT) receptor antagonist, MK-571, focusing on its cross-reactivity with different leukotriene receptor subtypes. The information presented herein is supported by experimental data to aid researchers in the design and interpretation of their studies.
Executive Summary
This compound is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade, particularly in respiratory diseases like asthma. While highly selective for the CysLT1 receptor, it is crucial for researchers to be aware of its interactions, or lack thereof, with other leukotriene receptors and its potential off-target effects. This guide summarizes the available quantitative data on this compound's activity at the CysLT1 receptor and its selectivity over the CysLT2 receptor. Furthermore, it highlights its well-documented inhibitory effect on the multidrug resistance protein 1 (MRP1).
Data Presentation: this compound Receptor Affinity and Potency
The following table summarizes the quantitative data for this compound's interaction with the CysLT1 receptor.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| CysLT1 | Guinea Pig | Radioligand Binding ([³H]LTD₄) | Ki | 0.22 nM | [1] |
| CysLT1 | Human | Radioligand Binding ([³H]LTD₄) | Ki | 2.1 nM | [1] |
| CysLT1 | Not Specified | Functional Assay (Inverse Agonism) | EC₅₀ | 1.3 nM |
Cross-reactivity with CysLT2 Receptor:
Off-Target Effects:
It is important to note that this compound is a known inhibitor of the multidrug resistance protein 1 (MRP1), also known as ABCC1[3]. This interaction is independent of its activity on leukotriene receptors and should be considered when designing experiments, particularly in cellular systems where MRP1 is expressed.
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's action, the following diagrams illustrate the cysteinyl leukotriene signaling pathway and a typical experimental workflow for assessing receptor binding.
Figure 1. Cysteinyl Leukotriene Signaling Pathway and the Antagonistic Action of this compound.
Figure 2. A simplified workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of this compound with leukotriene receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound (this compound) for a receptor (CysLT1) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells heterologously expressing the human CysLT1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄), and a range of concentrations of this compound.
-
To determine non-specific binding, include control wells containing a high concentration of a non-labeled CysLT1 receptor antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional antagonism.
1. Cell Preparation:
-
Culture cells expressing the target leukotriene receptor (e.g., CysLT1 or CysLT2) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium levels.
2. Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a specific period to allow the antagonist to bind to the receptors.
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of a CysLT receptor agonist (e.g., LTD₄ for CysLT1, or LTC₄/LTD₄ for CysLT2) into each well.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for the antagonist. This value represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
Conclusion
This compound is a highly valuable research tool due to its potent and selective antagonism of the CysLT1 receptor. The provided data and protocols offer a framework for utilizing this compound effectively and for understanding its pharmacological profile. Researchers should remain mindful of its off-target activity on MRP1 to ensure accurate interpretation of their experimental results. The high selectivity of this compound for CysLT1 over CysLT2 makes it a precise instrument for dissecting the distinct roles of these two receptors in various physiological and pathological processes.
References
MK-571: A Potent Leukotriene Receptor Antagonist in Comparative Perspective
MK-571 is a highly potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), demonstrating comparable or greater in vitro potency than other widely recognized antagonists in its class, including Montelukast, Zafirlukast, and Pranlukast. This high potency is evident in its low nanomolar binding affinity and functional antagonism of leukotriene-induced responses.
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor. Leukotriene receptor antagonists (LTRAs) competitively block this interaction, thereby mitigating the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. This comparison guide provides a detailed analysis of the potency of this compound relative to other key LTRAs, supported by experimental data from in vitro studies.
Comparative Potency of Leukotriene Receptor Antagonists
In Vitro Binding Affinity and Functional Antagonism
The following tables summarize the available quantitative data on the potency of this compound, Montelukast, Zafirlukast, and Pranlukast. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: CysLT1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Species/Tissue | Reference |
| This compound | 2.1 | Human Lung Membranes | [1] |
| 0.22 | Guinea Pig Lung Membranes | [1] | |
| Pranlukast | 0.99 (for [³H]LTD₄) | Lung Membranes | [2] |
| Zafirlukast | Zafirlukast = Montelukast > Pranlukast (Rank Order) | Human Lung Parenchyma | [3] |
| Montelukast | Zafirlukast = Montelukast > Pranlukast (Rank Order) | Human Lung Parenchyma | [3] |
Table 2: Functional Antagonism at the CysLT1 Receptor
| Compound | Potency Metric | Value | Assay | Species/Tissue | Reference |
| This compound | pA₂ | 9.4 | LTD₄-induced contraction | Guinea Pig Trachea | [4] |
| pA₂ | 10.5 | LTD₄-induced contraction | Guinea Pig Ileum | [4] | |
| EC₅₀ | 1.3 nM | Inverse Agonist Activity | Recombinant Cells | [4] | |
| Zafirlukast | IC₅₀ | 20.6 nM | LTD₄-induced Ca²⁺ mobilization | Recombinant CysLT1 Cells |
Based on the available data, this compound exhibits a very high binding affinity for the human CysLT1 receptor, with a Ki value of 2.1 nM.[1] Its functional antagonist activity is also pronounced, as indicated by its high pA₂ values in tissue-based assays and its potent inverse agonist activity.[4] While direct comparative Ki values from a single study are not available for all compounds, the rank order of potency from one study suggests that Zafirlukast and Montelukast have a higher affinity for the [³H]-LTD₄ binding site than Pranlukast.[3] Pranlukast itself demonstrates a high affinity with a Ki of 0.99 nM.[2]
Experimental Methodologies
The determination of antagonist potency relies on well-established experimental protocols. The primary methods used to generate the data in this guide are radioligand binding assays and functional assays such as calcium mobilization and smooth muscle contraction assays.
Radioligand Binding Assay (Competition Assay)
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist (e.g., this compound) for the CysLT1 receptor.
Principle: The assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand (e.g., [³H]LTD₄) for binding to the CysLT1 receptor in a preparation of cell membranes.
Generalized Protocol:
-
Membrane Preparation: Membranes expressing the CysLT1 receptor are prepared from a suitable source, such as human lung tissue or cultured cells engineered to overexpress the receptor.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist are incubated with the membrane preparation in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled antagonist. The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Antagonism Assays
These assays measure the ability of an antagonist to block a biological response mediated by the receptor.
Objective: To determine the IC₅₀ of an antagonist in inhibiting agonist-induced intracellular calcium mobilization.
Principle: Activation of the Gq-coupled CysLT1 receptor by an agonist (e.g., LTD₄) leads to an increase in intracellular calcium concentration. This change in calcium can be measured using a calcium-sensitive fluorescent dye.
Generalized Protocol:
-
Cell Culture: Cells expressing the CysLT1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., LTD₄).
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is plotted against its concentration to determine the IC₅₀ value.
Objective: To determine the pA₂ value of a competitive antagonist.
Principle: This method quantifies the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist to the right.
Generalized Protocol:
-
Tissue Preparation: A strip of smooth muscle tissue known to contract in response to leukotrienes (e.g., guinea pig trachea) is mounted in an organ bath containing a physiological salt solution.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., LTD₄) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a specific period.
-
Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Schild Plot: The dose ratios (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) are calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of this plot provides the pA₂ value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for comparing the potency of leukotriene receptor antagonists.
Caption: Leukotriene signaling pathway and the mechanism of action of LTRAs.
Caption: Workflow for comparing the potency of leukotriene receptor antagonists.
Conclusion
This compound stands as a highly potent CysLT1 receptor antagonist, with its in vitro potency being among the highest reported for this class of compounds. While direct comparative studies encompassing this compound, Montelukast, Zafirlukast, and Pranlukast under identical conditions are limited, the available data consistently places this compound as a benchmark compound for CysLT1 receptor antagonism. Its high affinity and functional inhibitory capacity make it an invaluable tool for researchers investigating the role of cysteinyl leukotrienes in health and disease. For drug development professionals, the pharmacological profile of this compound serves as a reference for the desired potency of new LTRA candidates.
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy for allergic rhinitis: a critical review of leukotriene receptor antagonists compared with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Decoding MK-571: A Guide to Control Experiments for Off-Target Effects
For researchers, scientists, and drug development professionals utilizing the MRP1 inhibitor MK-571, understanding its potential off-target effects is critical for accurate data interpretation. This guide provides a comparative overview of essential control experiments to dissect the on-target versus off-target activities of this compound, supported by experimental data and detailed protocols.
This guide outlines pharmacological and genetic strategies to deconstruct the cellular effects of this compound, ensuring robust and reliable research outcomes.
Comparative Efficacy of this compound and Control Inhibitors
To differentiate the effects of this compound, it is essential to compare its activity with more specific inhibitors of its known targets. The following table summarizes the inhibitory concentrations (IC50) of this compound and recommended control compounds against their respective targets.
| Compound | Primary Target(s) | IC50 / Ki Value | Off-Target(s) | Reference |
| This compound | MRP1 | ~0.2 - 30 µM | CysLTR1, MRP4 | [1][2] |
| CysLTR1 | ~2.1 nM (Ki) | MRP1, MRP4 | [1] | |
| MRP4 | ~0.5 - 50 µM | MRP1, CysLTR1 | [3] | |
| Probenecid | MRP1 | ~1 mM | Organic Anion Transporters (OATs) | [1] |
| Apigenin Homodimer | MRP1 | ~73 - 133 nM (EC50) | - | [4] |
| Reversan | MRP1, P-glycoprotein (P-gp) | Not specified | - | [5] |
| Zafirlukast | CysLTR1 | Potent antagonist | Minimal MRP1/MRP4 activity | [1] |
| Ceefourin-1 | MRP4 | Selective inhibitor | Minimal MRP1/CysLTR1 activity | [6] |
Experimental Strategies for Target Validation
To dissect the multifaceted actions of this compound, a combination of pharmacological and genetic control experiments is recommended. Below are detailed protocols for key validation assays.
Pharmacological Controls: Distinguishing Transporter and Receptor Inhibition
1. Calcein-AM Efflux Assay for MRP1 Inhibition
This assay measures the function of MRP1 by quantifying the efflux of the fluorescent substrate calcein. Inhibition of MRP1 leads to intracellular accumulation of calcein.
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate and culture to 80-90% confluency.
-
Inhibitor Pre-incubation: Pre-incubate cells with this compound (e.g., 10-50 µM) and control inhibitors (Probenecid: 1 mM; Apigenin Homodimer: 1 µM; Reversan: 10 µM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Calcein-AM Loading: Add Calcein-AM (final concentration 0.25-1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Efflux: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then incubate with fresh, pre-warmed medium (with or without inhibitors) for 1-2 hours at 37°C to allow for calcein efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[7][8]
-
Data Analysis: Normalize the fluorescence of inhibitor-treated cells to the vehicle control. Increased fluorescence indicates inhibition of MRP1-mediated efflux.
2. Calcium Flux Assay for CysLTR1 Activity
Activation of the Gq-coupled CysLTR1 by its ligand, leukotriene D4 (LTD4), leads to an increase in intracellular calcium. This assay measures the ability of this compound and control antagonists to block this response.
Protocol:
-
Cell Loading: Load cells (e.g., CHO or HEK293 cells expressing CysLTR1) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[9][10]
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with this compound (e.g., 10 nM - 1 µM) or a specific CysLTR1 antagonist (e.g., Zafirlukast, 100 nM) for 15-30 minutes.
-
Stimulation: Add the CysLTR1 agonist, LTD4 (e.g., 10-100 nM), to induce calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence in real-time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the calcium response in the presence of inhibitors to the response with LTD4 alone. A blunted response indicates CysLTR1 antagonism.
3. Fluorescent Substrate Efflux Assay for MRP4 Inhibition
Similar to the MRP1 assay, this method uses a fluorescent substrate to measure the transport activity of MRP4.
Protocol:
-
Cell Preparation: Use cells overexpressing MRP4 (e.g., HEK293-MRP4).
-
Inhibitor Pre-incubation: Pre-incubate cells with this compound (e.g., 50 µM) or a selective MRP4 inhibitor (e.g., Ceefourin-1, 10 µM) for 30 minutes.
-
Substrate Loading: Add a fluorescent MRP4 substrate, such as 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) or methotrexate, and incubate to allow for cellular uptake.
-
Efflux and Measurement: Monitor the efflux of the fluorescent substrate over time. Reduced efflux in the presence of an inhibitor indicates MRP4 inhibition.[11][12]
-
Data Analysis: Quantify the intracellular fluorescence to determine the extent of MRP4 inhibition.
Genetic Controls: The Gold Standard for Target Validation
1. siRNA-mediated Knockdown of MRP1 (ABCC1)
This genetic approach directly assesses the role of MRP1 by reducing its expression, thus providing a highly specific control.
Protocol:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting MRP1 (ABCC1) and a non-targeting scramble siRNA control using a suitable transfection reagent. A typical final siRNA concentration is 10-50 nM.[13]
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown:
-
qPCR: Extract RNA and perform quantitative real-time PCR to confirm the reduction in MRP1 mRNA levels.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the reduction in MRP1 protein levels.
-
-
Functional Assay: Perform the primary cellular assay of interest on the MRP1-knockdown cells and scramble control cells, both treated with this compound.
-
Data Analysis: If the effect of this compound is diminished or absent in the MRP1-knockdown cells compared to the scramble control, it strongly suggests that the effect is mediated by MRP1.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams were generated using Graphviz.
Caption: Workflow for validating the cellular target of this compound.
Caption: Known signaling pathways affected by this compound.
By employing the described control experiments and understanding the potential off-target interactions of this compound, researchers can significantly enhance the specificity and validity of their findings. This systematic approach to target validation is paramount for advancing our understanding of cellular physiology and for the development of novel therapeutics.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of multidrug resistance protein 1 (MRP1/ABCC1)-mediated multidrug resistance by bivalent apigenin homodimers and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Functional Expression of Multidrug Resistance Protein 4 MRP4/ABCC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Guidelines for transfection of siRNA [qiagen.com]
A Comparative Analysis of the Antinociceptive Properties of MK-571 and Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive effects of the cysteinyl leukotriene receptor 1 (CysLT1) antagonist, MK-571, and traditional opioid analgesics. The information presented is based on experimental data from preclinical studies to assist researchers in understanding the potential and limitations of these compounds in pain management research.
Summary of Antinociceptive Effects
This compound, a selective CysLT1 receptor antagonist, has demonstrated dose-dependent antinociceptive effects in rodent models of inflammatory pain.[1] Notably, its analgesic action is significantly attenuated by the opioid antagonist naloxone, suggesting an interaction with the endogenous opioid system.[1] Opioids, the cornerstone of severe pain management, exert their effects through the activation of opioid receptors (mu, delta, and kappa), leading to potent analgesia. This guide presents a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.
Quantitative Comparison of Antinociceptive Efficacy
The following tables summarize the median effective dose (ED50) values for this compound and various opioids in the acetic acid-induced writhing test in mice, a model of visceral inflammatory pain. It is important to note that while the experimental model is the same, the data for this compound and opioids are derived from separate studies.
Table 1: Antinociceptive Efficacy (ED50) in Acetic Acid-Induced Writhing Test in Mice
| Compound | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Source |
| This compound | Intravenous (i.v.) | 30 | Not Reported | [1] |
| Morphine | Intraperitoneal (i.p.) | 0.124 | ± 0.018 | [2] |
| Fentanyl | Intraperitoneal (i.p.) | 0.016 | ± 0.002 | [2] |
| Methadone | Intraperitoneal (i.p.) | 0.005 | ± 0.018 | [2] |
| Tramadol | Intraperitoneal (i.p.) | 3.904 | ± 0.495 | [2] |
Table 2: Antinociceptive Efficacy (ED50) of this compound in the Formalin Test in Mice (Second Phase)
| Compound | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Source |
| This compound | Intraperitoneal (i.p.) | 26 | Not Reported | [1] |
The second phase of the formalin test is indicative of inflammatory pain.
Mechanism of Action and Signaling Pathways
The antinociceptive mechanisms of this compound and opioids are distinct, although evidence suggests a potential convergence.
This compound: As a CysLT1 receptor antagonist, this compound blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are inflammatory mediators. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is believed to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation.[3][4] This pathway is implicated in neuronal sensitization and pain signaling.[5] The reversal of this compound's antinociceptive effects by naloxone suggests a downstream interaction with the opioid system, the exact mechanism of which is yet to be fully elucidated.[1]
Opioids: Opioids produce analgesia by binding to and activating mu (µ), delta (δ), and kappa (κ) opioid receptors, which are also GPCRs.[6] These receptors are primarily coupled to inhibitory Gi/Go proteins.[7] Opioid receptor activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release from nociceptive neurons.[6]
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of the CysLT1 receptor and the inhibitory action of this compound.
Figure 2: Simplified signaling pathway of opioid receptors leading to antinociception.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Drug Administration: Test compounds (e.g., this compound, opioids, or vehicle) are administered via the specified route (e.g., intraperitoneal, intravenous) at a predetermined time before the acetic acid injection.[9]
-
Induction of Writhing: A solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally (typically 10 mL/kg) to induce a characteristic writhing response.[9][10] This response includes abdominal constrictions and stretching of the hind limbs.
-
Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber. The number of writhes is counted for a specific period, usually 10-30 minutes.[9][11]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value is then determined from the dose-response curve.
Formalin Test
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
-
Animals: Male mice are typically used.
-
Acclimatization: Animals are placed in a transparent observation chamber for a period of acclimatization before the test.
-
Drug Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 2.5% in saline, 25 µL) is injected into the plantar surface of the mouse's hind paw.[10]
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases:
-
Data Analysis: The total time spent licking or biting in each phase is determined for each group. The antinociceptive effect is expressed as a percentage of inhibition compared to the control group. The ED50 is calculated based on the dose-response in the relevant phase. This compound is effective in the second phase of this test.[1]
Experimental Workflow Diagram
Figure 3: General experimental workflow for preclinical antinociceptive studies.
Conclusion
This compound demonstrates antinociceptive properties, particularly in models of inflammatory pain. The antagonism of its effects by naloxone points towards a novel mechanism of action that may involve the opioid system. When compared to traditional opioids in the acetic acid-induced writhing test, this compound exhibits a lower potency. However, its distinct mechanism of action as a CysLT1 receptor antagonist may offer a different therapeutic approach, potentially with a different side-effect profile than opioids. Further research is warranted to fully elucidate the interaction between the cysteinyl leukotriene and opioid pathways in pain modulation and to explore the therapeutic potential of CysLT1 receptor antagonists in various pain states.
References
- 1. The antinociceptive effect of leukotriene D(4) receptor antagonist, this compound, in mice: possible involvement of opioidergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of leukotriene receptors in the rat dorsal root ganglion and the effects on pain behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. sid.ir [sid.ir]
- 11. Peripheral and preemptive opioid antinociception in a mouse visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MK-571 in Human vs. Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and an inhibitor of multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4. Its dual mechanism of action has made it a valuable tool in preclinical and clinical research, primarily in the context of asthma and other inflammatory conditions. This guide provides a comprehensive comparison of the efficacy of this compound in human and rodent models, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in human and rodent models.
Table 1: CysLT1 Receptor Antagonist Activity
| Parameter | Human | Rodent (Guinea Pig) | Rodent (Rat) | Citation |
| Ki (nM) for [3H]LTD4 Binding | 2.1 (lung membranes) | 0.22 (lung membranes) | - | [1] |
| pA2 for LTD4-induced Contraction | 8.5 (trachea) | 9.4 (trachea) | - | [1] |
| pA2 for LTE4-induced Contraction | - | 9.1 (trachea) | - | [1] |
Table 2: MRP Inhibition
| Parameter | Human | Rodent | Citation |
| MRP1 Inhibition | Complete reversal of vincristine resistance at 30-50 µM in HL60/AR and GLC4/ADR cell lines. | - | [1] |
| MRP4 Inhibition (IC50) | ~10 µM (in vitro) | Pretreatment with this compound increased accumulation of 6-MP in HEK293/MRP4 cells. | [2] |
Table 3: In Vivo Efficacy in Asthma Models
| Model | Species | This compound Dose/Concentration | Key Findings | Citation |
| LTD4-induced Bronchoconstriction | Human (asthmatic) | 28 mg (IV) | At least 44-fold rightward shift in LTD4 dose-response curve. | [3] |
| Human (asthmatic) | 277 mg (IV) | At least 84-fold rightward shift in LTD4 dose-response curve. | [3] | |
| Antigen-induced Bronchoconstriction | Human (asthmatic) | Plasma concentrations at or below 2 µg/mL | Effective in blocking asthmatic responses. | [4] |
| Ovalbumin-induced Airway Inflammation | Mouse (BALB/c) | Not specified | Inhibited pulmonary inflammatory cell infiltration, airway mucus production, and serum ovalbumin-specific IgE levels. | [5] |
Signaling Pathways
The efficacy of this compound is rooted in its ability to modulate two distinct signaling pathways.
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonism
This compound competitively binds to the CysLT1 receptor, preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are potent inducers of bronchoconstriction, mucus secretion, and airway inflammation. By blocking this interaction, this compound mitigates the downstream signaling cascade that leads to the pathological features of asthma.
References
- 1. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor antagonist this compound alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukotriene-Receptor Antagonists: A Comparative Guide to Placebo-Controlled Studies
Leukotriene-receptor antagonists (LTRAs) represent a class of oral medications used in the management of asthma and allergic rhinitis. They function by blocking the action of cysteinyl leukotrienes, which are inflammatory mediators that contribute to airway inflammation, bronchoconstriction, and mucus production.[1][2][3] This guide provides a comparative analysis of the efficacy and safety of various LTRAs based on data from placebo-controlled clinical trials, intended for researchers, scientists, and drug development professionals.
Efficacy of Leukotriene-Receptor Antagonists in Asthma
Placebo-controlled trials have consistently demonstrated the efficacy of LTRAs in improving asthma control. A meta-analysis of 50 trials concluded that LTRAs as monotherapy significantly improved asthma control compared to placebo.[4][5][6] Key efficacy endpoints from various studies are summarized below.
Table 1: Comparison of Montelukast vs. Placebo in Adults and Adolescents
| Efficacy Endpoint | Montelukast | Placebo | Notes |
| Change in FEV1 | Significant improvement (7-8% over baseline)[7] | 1-4% improvement over baseline[7] | Pooled data from seven studies in patients with mild persistent asthma.[7] |
| Forced Expiratory Volume in 1 second (FEV1) | Significant increase in AUC(0-24 h) (mean of 15.72%)[8] | Mean AUC(0-24 h) of 7.75%[8] | Single-dose crossover study in asthmatic patients.[8] |
| Rescue-Free Days | 22-30% increase[7] | 8-13% increase[7] | Pooled data from seven studies.[7] |
| Reduction in Inhaled Corticosteroid (ICS) Dose | 47% reduction[9][10] | 30% reduction[9][10] | Study in patients requiring moderate to high doses of ICS.[9][10] |
| Asthma Exacerbations | Fewer patients required discontinuation due to failed rescue (16%)[9][10] | 30% of patients required discontinuation[9][10] | --- |
| Acute Asthma Exacerbations (Day 5) | FEV1: 78.05 ± 7.84[11][12] | FEV1: 72.05 ± 12.00[11][12] | Randomized, double-blind, placebo-controlled trial.[11][12] |
| PEFR: 322.86 ± 28.95 L/min[11][12] | PEFR: 290.86 ± 44.21 L/min[11][12] |
Table 2: Comparison of Zafirlukast vs. Placebo in Adults and Adolescents
| Efficacy Endpoint | Zafirlukast (20 mg BID) | Placebo | Notes |
| Daytime Asthma Symptom Score | -23% reduction from baseline[13] | --- | 13-week, double-blind, multicenter trial.[13] |
| Nighttime Awakenings with Asthma | -19% reduction from baseline[13] | --- | |
| β2-agonist Use | -24% reduction from baseline[13] | --- | |
| Morning Peak Expiratory Flow (PEF) | +25 L/min improvement from baseline[13] | --- | |
| Evening Peak Expiratory Flow (PEF) | +18 L/min improvement from baseline[13] | --- | |
| Asthma Exacerbations (as add-on to high-dose ICS) | 20% of patients had one or more exacerbations[14] | 29% of patients had one or more exacerbations[14] | 6-week, double-blind, parallel-group study.[14] |
| Asthma Exacerbations (monotherapy) | Statistically lower risk (OR = 0.68)[15] | --- | Meta-analysis of twelve trials.[15] |
Table 3: Comparison of Pranlukast vs. Placebo in Adults
| Efficacy Endpoint | Pranlukast | Placebo | Notes |
| Forced Expiratory Volume in 1 second (FEV1) | Not significantly higher[16][17] | --- | 4-week, randomized, multicenter controlled trial.[16][17] |
| Morning and Evening Peak Expiratory Flow (PEF) | Significantly increased at weeks 2 and 4[16][17] | --- | Baseline: 380.8 +/- 10.1 L/min; Week 4: 396.3 +/- 10.4 L/min.[16] |
| Asthma Symptoms (attack rate, daily living score, etc.) | Statistically significant improvement[16][17] | --- | |
| β2-agonist Consumption | Significantly reduced[16][17] | --- | |
| Trough FEV1 (at 4 weeks) | Statistically significant improvement (225 mg BID)[18] | --- | European multicenter four-week study.[18] |
| Morning Home PEFR | Statistically significant improvement (337.5 mg BID)[18] | Slight deterioration |
Experimental Protocols
The gold standard for evaluating the efficacy of LTRAs is the randomized, double-blind, placebo-controlled trial.[19][20] The general methodology for these trials is outlined below.
1. Study Design:
-
Randomized: Participants are randomly assigned to receive either the active LTRA medication or a placebo.[20]
-
Double-blind: Neither the participants nor the researchers know who is receiving the active treatment and who is receiving the placebo.[20] This minimizes bias in the reporting of symptoms and the assessment of outcomes.[19]
-
Placebo-controlled: One group of participants receives an inactive substance (placebo) that is identical in appearance to the active drug.[20] This allows for the assessment of the true effect of the medication beyond the placebo effect.[21][22][23]
-
Parallel-group or Crossover: In a parallel-group study, each group receives a different treatment for the entire duration of the study. In a crossover study, each participant receives all treatments in a sequential order.
2. Participant Selection:
-
Inclusion criteria typically involve a confirmed diagnosis of mild to moderate persistent asthma, a specific range of pre-bronchodilator FEV1 (e.g., 50-85% of predicted value), and a history of asthma symptoms.[24]
-
Exclusion criteria often include a history of life-threatening asthma, recent respiratory tract infections, and the use of other medications that could interfere with the study results.
3. Interventions:
-
Participants receive the assigned treatment (LTRA or placebo) for a predefined period, which can range from a few weeks to several months.[13][16]
-
Dosages are administered according to the specific drug's approved regimen (e.g., montelukast 10 mg once daily, zafirlukast 20 mg twice daily).[9][13]
4. Outcome Measures:
-
Primary Efficacy Endpoints: Often include the change from baseline in FEV1.[24]
-
Secondary Efficacy Endpoints: May include changes in morning and evening PEF, daily asthma symptom scores, nighttime awakenings, use of rescue β2-agonists, and quality of life questionnaires.[13][25]
-
Safety Assessments: Include the monitoring and recording of all adverse events, as well as laboratory tests.[13][26]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the leukotriene signaling pathway and a typical workflow for a placebo-controlled trial of LTRAs.
References
- 1. mdpi.com [mdpi.com]
- 2. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]
- 4. Leukotriene-receptor antagonists versus placebo in the treatment of asthma in adults and adolescents: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene receptor antagonists versus placebo in the treatment of asthma in adults and adolescents: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. Analysis of montelukast in mild persistent asthmatic patients with near-normal lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of intravenous and oral montelukast on airway function: a double blind, placebo controlled, three period, crossover study in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised, placebo controlled trial of effect of a leukotriene receptor antagonist, montelukast, on tapering inhaled corticosteroids in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. Effects of oral montelukast on pulmonary function and clinical symptoms in acute asthma exacerbations: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oral montelukast on pulmonary function and clinical symptoms in acute asthma exacerbations: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zafirlukast improves asthma symptoms and quality of life in patients with moderate reversible airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Does zafirlukast reduce future risk of asthma exacerbations in adults? Systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Clinical effects of pranlukast, an oral leukotriene receptor antagonist, in mild-to-moderate asthma: a 4 week randomized multicentre controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical effects of pranlukast, an oral leukotriene receptor antagonist, in mild-to-moderate asthma: a 4 week randomized multicentre controlled trial. | Semantic Scholar [semanticscholar.org]
- 18. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma [pubmed.ncbi.nlm.nih.gov]
- 19. The Placebo Effect in Asthma: Far more complex than simply “I shall please” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Placebo-Controlled Trials [massgeneral.org]
- 21. atsjournals.org [atsjournals.org]
- 22. Placebo Effects in Clinical Trials Evaluating Patients with Uncontrolled Persistent Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Montelukast in asthmatic patients 6 years-14 years old with an FEV1 > 75% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effectiveness and tolerability of zafirlukast for the treatment of asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Results of the first U.S. double-blind, placebo-controlled, multicenter clinical study in asthma with pranlukast, a novel leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of MK-571 for Laboratory Professionals
Researchers and drug development professionals handling MK-571 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general chemical waste management principles and specific information from safety data sheets.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of inadequate ventilation, respiratory protection should be worn to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. The following are general procedures for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do Not Mix: this compound waste should not be mixed with other chemical waste streams.[1] Keep it in a separate, dedicated, and clearly labeled waste container.
-
Original Containers: Whenever possible, leave waste chemicals in their original containers.[1] If you must transfer the waste, ensure the new container is made of a compatible material.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and its approximate concentration.[2] If reusing a container, completely deface the original label.[2]
2. Solid Waste Disposal:
-
Collection: Collect dry this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated solid waste container.
-
Avoid Dust Generation: When handling solid this compound, take care to avoid the generation of dust.[3]
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous waste container. Do not dispose of these solutions down the drain.[3][4]
-
Solvent Solutions: Solutions of this compound in organic solvents should be collected in a designated solvent waste container. It is critical to segregate halogenated and non-halogenated solvent waste.[2]
-
Container Fullness: Do not fill liquid waste containers beyond 80% capacity to prevent spills.[5]
4. Disposal of Empty Containers:
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposal: After triple-rinsing, the defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, as per institutional guidelines.
5. Spill Cleanup:
-
Containment: In the event of a spill, cover drains to prevent environmental release.[3]
-
Cleanup: For solid spills, carefully take up the dry material to avoid creating dust.[3] For liquid spills, use an absorbent material like Chemizorb®.
-
Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline |
| Liquid Waste Container Fill Level | Do not exceed 80% of the container's total volume.[5] |
| Sewer Disposal of Toxic Waste | Prohibited. Toxic waste concentration should not exceed 1 ppm for any potential sewer disposal.[5] |
| Waste Accumulation Time Limit | Typically up to 90 days for shipment off-site, though satellite accumulation may extend to one year.[5] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for experiments involving this compound and the logical steps for its proper disposal.
References
Personal protective equipment for handling MK-571
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of MK-571, ensuring laboratory safety and operational integrity.
This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor and an inhibitor of the multidrug resistance-associated protein 1 (MRP1).[1] As a valuable tool in biomedical research, particularly in studies of inflammation, cancer resistance, and cellular transport mechanisms, adherence to strict safety protocols during its handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research endeavors.
While some suppliers classify this compound as a non-hazardous substance or mixture, other sources indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, a conservative approach to handling, assuming a degree of hazard, is recommended to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles | Nitrile gloves | Standard lab coat | Recommended if not in a fume hood or ventilated enclosure |
| Solution Preparation | Safety goggles and/or face shield | Chemical-resistant gloves (e.g., nitrile) | Standard lab coat | Use in a chemical fume hood |
| Experimental Use | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Standard lab coat | As determined by the specific experimental protocol and risk assessment |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Standard lab coat | Not generally required if handling sealed waste containers |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following tables provide step-by-step guidance for operational procedures and waste management.
Operational Plan for Handling this compound
| Step | Procedure | Key Considerations |
| 1. Receiving | Upon receipt, visually inspect the container for any damage or leaks. | Wear safety glasses and nitrile gloves. |
| 2. Storage | Store in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C. | Keep the container tightly closed. Avoid exposure to acidic pH and heavy metals, which can accelerate decomposition. |
| 3. Preparation of Stock Solutions | All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood. | This compound is soluble in DMSO and water. Aqueous solutions are not recommended for storage for more than one day.[4] DMSO stock solutions are reported to be stable for up to 6 months at -20°C. |
| 4. Experimental Use | Follow the specific protocols for your experiment, maintaining the use of appropriate PPE. | Avoid the creation of aerosols or dust. |
| 5. Spill Management | In case of a spill, evacuate the immediate area if necessary. For small spills, absorb with an inert material and place in a sealed container for disposal. | Ensure adequate ventilation during cleanup. Refer to the PPE table for appropriate protective gear. |
Disposal Plan for this compound Waste
| Waste Type | Disposal Procedure | Regulatory Compliance |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | Follow all local, state, and federal regulations for chemical waste disposal. |
| This compound Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. | Ensure the waste container is compatible with the solvent used (e.g., DMSO). |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. | Minimize the generation of contaminated waste where possible. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream for contaminated items. | Do not wear contaminated gloves outside of the immediate work area. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. | Ensure all chemical residue is removed before disposing of the container as non-hazardous waste. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound
First Aid Measures
In the event of accidental exposure to this compound, follow these first aid procedures and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical advice.[3]
By adhering to these safety guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to the advancement of science while prioritizing the health and safety of all laboratory personnel.
References
- 1. This compound sodium salt | LTR antagonist | Mechanism | Concentration [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
